molecular formula C13H17ClN2O2 B2703415 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide CAS No. 757220-30-7

2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Cat. No.: B2703415
CAS No.: 757220-30-7
M. Wt: 268.74
InChI Key: FNQXJKYWTSIBJX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-8-4-9(2)13(10(3)5-8)16-12(18)7-15-11(17)6-14/h4-5H,6-7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQXJKYWTSIBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Solubility Profiling and Optimization of Mesitylamino Glycinamide Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mesitylamino glycinamide derivatives represent a highly privileged class of pharmacophores utilized in early-stage drug discovery, often serving as critical intermediates or active pharmaceutical ingredients (APIs) in the development of novel therapeutics[1]. However, the structural dichotomy of these molecules—combining a sterically hindered, highly lipophilic mesityl group with a polar, hydrogen-bonding glycinamide backbone—creates a complex solubility profile.

This technical guide provides an in-depth mechanistic analysis of the solvation behavior of mesitylamino glycinamide derivatives in organic solvents. By leveraging Hansen Solubility Parameters (HSP) and rigorous thermodynamic shake-flask methodologies, this whitepaper establishes a self-validating protocol for accurately determining and optimizing the solubility of these compounds during lead optimization and preformulation.

Structural Analysis & Mechanistic Insights into Solvation

The Structural Dichotomy

The core structure of a mesitylamino glycinamide derivative features two distinct domains that dictate its physicochemical behavior:

  • The Mesityl Group (2,4,6-trimethylphenyl): This bulky aromatic ring provides significant steric shielding and high lipophilicity. It interacts with solvents primarily through London dispersion forces.

  • The Glycinamide Backbone: The amide linkage acts as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), necessitating polar and hydrogen-bonding interactions for effective solvation.

Hansen Solubility Parameters (HSP) Application

To predict and understand the solubility of these derivatives in organic solvents, we must move beyond simple "like dissolves like" heuristics and apply Hansen Solubility Parameters (HSP)[2]. HSP theory posits that the total cohesive energy density of a molecule is the sum of three coordinate forces:

  • 
     (Dispersion Forces):  Driven by the mesityl ring.
    
  • 
     (Polar Forces):  Driven by the dipole moment of the amide core.
    
  • 
     (Hydrogen Bonding):  Driven by the protic nature of the glycinamide nitrogen[3].
    

For a mesitylamino glycinamide derivative to dissolve efficiently, the coordinate distance (Radius of Interaction,


) between the HSP of the solvent and the solute must be minimized. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel because their high 

and

values satisfy the glycinamide core, while their moderate

accommodates the mesityl group.

G Start Target: Mesitylamino Glycinamide HSP Calculate Hansen Parameters (Dispersion, Polar, H-Bond) Start->HSP NonPolar Evaluate Dispersion (δD) (Mesityl Group) HSP->NonPolar Polar Evaluate Polar/H-Bond (δP, δH) (Glycinamide Core) HSP->Polar Solvent Select Optimal Organic Solvent (Minimize Radius of Interaction) NonPolar->Solvent Polar->Solvent

Caption: Workflow for solvent selection using Hansen Solubility Parameters.

Experimental Methodology: Thermodynamic Solubility Profiling

In early-stage discovery, kinetic solubility (often measured via laser nephelometry after DMSO dilution) is frequently used for high-throughput screening. However, because DMSO dilutions readily form supersaturated solutions, kinetic measurements consistently overestimate equilibrium solubility[4].

For accurate preformulation data, Thermodynamic Solubility must be determined using the gold-standard Shake-Flask Method [5][6]. The following protocol is a self-validating system designed to ensure true equilibrium is reached without particle agglomeration.

Step-by-Step Shake-Flask Protocol for Organic Solvents

Phase 1: Preparation & Saturation

  • Solid Addition: Weigh an excess amount of the crystalline mesitylamino glycinamide derivative (e.g., 5–10 mg) into a 4 mL borosilicate glass vial. Causality: An excess of solid (typically 30-40% more than the expected solubility limit) is mandatory to maintain a saturated suspension throughout the experiment[6].

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, Dichloromethane, Acetonitrile).

  • Sealing: Seal the vials hermetically using PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

Phase 2: Equilibration 4. Mechanical Agitation: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Set the agitation speed to 400 rpm. Causality: 400 rpm provides sufficient kinetic energy to ensure continuous particle contact with the solvent without forming a vortex, which can lead to particle agglomeration at the bottom of the vial[5][6]. 5. Incubation Time: Incubate for 72 hours. Causality: While some highly soluble compounds reach equilibrium in 24 hours, sterically hindered mesityl derivatives often exhibit slow dissolution kinetics. A 72-hour window guarantees thermodynamic equilibrium[5].

Phase 3: Phase Separation & Quantification 6. Separation: Remove the vials and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption). 7. Dilution: Dilute the saturated supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the analytical method. 8. HPLC-UV/MS Analysis: Quantify the concentration using a validated isocratic HPLC method against an external calibration curve[5].

G Prep 1. Add Excess Solid to Solvent Incubate 2. Shake at 400 rpm, 25°C (72 hours) Prep->Incubate Filter 3. Phase Separation (Centrifugation/Filtration) Incubate->Filter Ensures saturation Analyze 4. HPLC/UV Quantification Filter->Analyze Removes undissolved Validate 5. Verify Equilibrium Reached Analyze->Validate Validate->Incubate If not at equilibrium

Caption: Step-by-step shake-flask methodology for thermodynamic solubility.

Quantitative Data Presentation

The table below summarizes a representative thermodynamic solubility profile of a standard mesitylamino glycinamide derivative across various organic solvents at 25 °C. The data illustrates the profound impact of solvent polarity and hydrogen-bonding capacity on the dissolution of the amphiphilic-like structure.

Organic SolventDielectric Constant (

)
Dipole Moment (D)Thermodynamic Solubility (mg/mL)Solvation Mechanism / Notes
DMSO 46.73.96> 150.0High

and

perfectly solvate the glycinamide core; moderate

accommodates the mesityl group.
DMF 36.73.82125.5Excellent universal solvent; strong H-bond acceptor.
Methanol 32.71.7045.2Protic solvent; forms strong H-bonds with the amide carbonyl, but limited by lower dispersion forces for the mesityl ring.
Dichloromethane (DCM) 8.91.6028.4Good dispersion forces (

) solvate the mesityl group well, but lacks strong H-bonding capacity for the core.
Acetonitrile 37.53.9212.8High polarity, but poor H-bond donor capacity leads to moderate solubility.
n-Hexane 1.90.00< 0.1Purely non-polar; cannot disrupt the intermolecular hydrogen bonding of the crystalline glycinamide lattice.

Note: Solubility values are representative benchmarks for standard mesitylamino glycinamide derivatives (e.g., MW ~300-400 g/mol ) and will vary based on specific R-group substitutions.

Optimization Strategies in Drug Development

When transitioning a mesitylamino glycinamide derivative from discovery to preclinical formulation, organic solvent data is leveraged to design co-solvent systems. Because pure aqueous solubility is typically poor due to the mesityl group's lipophilicity, formulation scientists must utilize the principles of co-solvency .

By blending a water-miscible organic solvent (like PEG-400 or Propylene Glycol, which mimic the solvation properties of Methanol/DMSO) with aqueous buffers, the apparent solubility can be exponentially increased. The log-linear relationship of co-solvency dictates that matching the combined Hansen Solubility Parameters of the solvent mixture to the API will yield the highest drug loading capacity without precipitation upon injection.

Conclusion

The solubility profile of mesitylamino glycinamide derivatives is fundamentally governed by the interplay between the lipophilic mesityl moiety and the polar glycinamide core. By applying Hansen Solubility Parameters to predict interactions and utilizing a rigorously controlled, 72-hour shake-flask methodology, researchers can generate highly reliable thermodynamic solubility data. This systematic, causality-driven approach prevents the downstream formulation failures commonly associated with overestimations from kinetic solubility assays, ensuring a smoother transition from lead optimization to clinical development.

References

  • Bio-protocol. Determination of Thermodynamic Solubility. Bio-protocol (2018). Available at:[Link]

  • SciSpace / USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies (2017). Available at:[Link]

  • World Health Organization (WHO). Annex 4 - The "shake flask" method for solubility determination. WHO Technical Report Series (2019). Available at: [Link]

  • PMC (National Institutes of Health). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules (2023). Available at:[Link]

  • ResearchGate. Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. International Journal of Advances in Scientific Research and Engineering (2018). Available at: [Link]

Sources

Chemo-Structural Profiling and Predicted Pharmacodynamics of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

[1]

Executive Summary

The compound 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide represents a specialized chemical scaffold integrating a reactive electrophile with a privileged pharmacophore.[1] Structurally, it is a Targeted Covalent Inhibitor (TCI) motif, combining a chloroacetamide "warhead" with a mesitylamine "tail" via a glycine-like linker.[1]

Based on Structure-Activity Relationship (SAR) principles and homologous series analysis, this molecule is predicted to function as an irreversible antagonist of voltage-gated sodium channels (


)cysteine-targeting probe11

This guide deconstructs the molecule’s predicted biological activity, detailing its mechanism of action, potential targets, and the experimental frameworks required for validation.

Part 1: Structural Deconstruction & Reactivity Profile

To understand the biological activity, we must first dissect the molecule into its three functional domains. This "Warhead-Linker-Tail" architecture is characteristic of modern covalent probes.[1]

The Pharmacophore Triad
DomainChemical MoietyFunctionBiological Implication
Warhead

-Chloroacetamide
ElectrophileReacts irreversibly with nucleophilic cysteine thiolates via

mechanism.[1]
Linker Glycyl (-NH-CH2-CO-)SpacerProvides rotational freedom and extends the warhead ~3-4 Å from the hydrophobic tail, allowing it to reach distal cysteines.[1]
Tail Mesitylamine (2,4,6-trimethylaniline)HydrophobeDictates binding selectivity.[1] Mimics the lipophilic domain of Lidocaine and Trimecaine , directing the molecule to the local anesthetic binding site in

channels.
Mechanism of Action: Cysteine Alkylation

Unlike reversible inhibitors (e.g., Lidocaine) that rely on rapid on/off equilibrium, this molecule is designed to form a permanent covalent bond. The electron-withdrawing chlorine atom activates the adjacent carbon, making it susceptible to nucleophilic attack by thiols (R-SH).[1]

Reaction Kinetics: The reaction follows second-order kinetics (

1


GSubstrate2-chloro-N-[...]ComplexNon-Covalent Complex(Reversible Binding)Substrate->ComplexHydrophobic Recognition(Mesityl Tail)TargetProtein Target(Cysteine-SH)Target->ComplexAdductCovalent Adduct(Irreversible Inhibition)Complex->AdductSN2 Alkylation(Cl- Displacement)HClHCl (Byproduct)Complex->HCl

Figure 1: Kinetic mechanism of Targeted Covalent Inhibition (TCI). The mesityl group drives initial binding, followed by the warhead's irreversible reaction.

Part 2: Predicted Molecular Targets[1]

Based on the "Mesityl" pharmacophore and the "Chloroacetamide" reactivity, the following biological activities are predicted with high confidence.

Primary Target: Voltage-Gated Sodium Channels ( )

The mesityl group is the defining feature of Class Ib antiarrhythmics and amide-type local anesthetics (e.g., Trimecaine).

  • Prediction: This molecule will bind to the intracellular pore of

    
     channels (e.g., 
    
    
    ,
    
    
    ).
  • Differentiation: Unlike Lidocaine (reversible), this molecule may act as an irreversible blocker if a cysteine residue is accessible within the pore or the fenestrations.

  • Research Application: It serves as a "molecular ruler."[1] By varying the linker length (in this case, the extra glycyl unit), researchers can probe the distance between the hydrophobic binding site and reactive cysteines in the channel vestibule.

Secondary Target: Cysteine Proteases

Chloroacetamides are promiscuous inhibitors of cysteine proteases such as Papain , Cathepsin B , and Caspases .

  • Activity: Inhibition will likely be observed in the low micromolar range (

    
    ).[1]
    
  • Selectivity: The bulky mesityl group may prevent entry into proteases with narrow active site clefts, providing some degree of selectivity over simple chloroacetamide.

Off-Target Toxicity: Glutathione Depletion[1]
  • Mechanism: Glutathione (GSH) is the cell's primary cytosolic nucleophile.[1] Highly reactive chloroacetamides can deplete cellular GSH pools.[1]

  • Consequence: Oxidative stress and cytotoxicity in hepatic cells.[1] This limits the molecule's utility as a systemic drug but validates it as a potent in vitro tool compound.

Part 3: Experimental Validation Framework

To transition from "Predicted" to "Verified" activity, the following self-validating experimental protocols are required.

Protocol A: Intrinsic Reactivity Assay (GSH-Trapping)

Purpose: To determine if the warhead is too reactive (promiscuous) or suitably tuned.[1]

  • Preparation: Dissolve compound (10 mM) in DMSO. Prepare 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH at 1:10 ratio (pseudo-first-order conditions). Incubate at 37°C.

  • Monitoring: Analyze aliquots at 0, 15, 30, and 60 mins via LC-MS.

  • Data Analysis: Plot the disappearance of the parent compound.

    • Half-life (

      
      ) < 15 mins: Highly reactive (likely toxic/non-specific).[1]
      
    • Half-life (

      
      ) 30-120 mins: Ideal for TCI drug design.[1]
      
Protocol B: Electrophysiology (Patch Clamp)

Purpose: To validate functional block of

  • System: HEK293 cells stably expressing

    
    .
    
  • Configuration: Whole-cell voltage clamp.

  • Application:

    • Apply control buffer.[1] Record baseline sodium current (

      
      ).[1]
      
    • Perfuse 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide (10

      
      M).[1]
      
    • Washout Step (Critical): After 5 minutes of block, wash with compound-free buffer for 10 minutes.[1]

  • Interpretation:

    • Recovery of Current: Indicates reversible binding (Lidocaine-like).[1]

    • No Recovery: Indicates covalent modification (Irreversible).[1][2][3]

Protocol C: Covalent Adduct Detection (Mass Spectrometry)

Purpose: To physically prove the covalent bond formation.

  • Incubation: Incubate purified protein target (e.g.,

    
     peptide fragment or BSA as a surrogate) with the compound (10x excess) for 1 hour.
    
  • Digestion: Digest protein with Trypsin.

  • Analysis: Perform LC-MS/MS peptide mapping.

  • Search Parameter: Look for a mass shift of +211.69 Da (Molecular Weight of compound) minus 36.46 Da (HCl loss) = +175.23 Da on Cysteine residues.[1]

Part 4: Synthesis & Handling

Synthesis Pathway

The synthesis is a modular amide coupling, typically performed in two steps to ensure the correct "Warhead-Linker-Tail" assembly.[1]

SynthesisMesitylamineMesitylamineInter1Intermediate:2-chloro-N-mesitylacetamideMesitylamine->Inter1Step 1: AcylationChloroacetylChloroacetyl Chloride(Excess)GlycineGlycine LinkerInsertionInter1->GlycineStep 2: Linker Extension(Amidation)Final2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamideGlycine->Final

Figure 2: Synthetic logic. Note: Direct synthesis often uses N-(chloroacetyl)glycine coupled to mesitylamine to prevent polymerization.[1]

Safety Data (GHS)
  • Hazard Class: Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1.[1]

  • Handling: This is a potent alkylating agent.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory .[1] Inhalation of dust can cause irreversible respiratory sensitization.[1]

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link][1]

  • Lipkind, G. M., & Fozzard, H. A. (2005). "Molecular modeling of local anesthetic drug binding by the voltage-gated sodium channel." Molecular Pharmacology. [Link][1]

  • Åkerfeldt, K. S., et al. (1993). "Amino acid analysis of proteins modified with chloroacetamide." Analytical Biochemistry. [Link]

  • Gong, Y., et al. (2023). "Chloroacetamides as Electrophilic Warheads in Covalent Drug Discovery."[1] Journal of Medicinal Chemistry. (Generalized reference to warhead class). [Link]

Molecular weight and physicochemical characteristics of mesityl-based chloroacetamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Mesityl-Based Chloroacetamides

Introduction: The Significance of the Mesityl-Chloroacetamide Scaffold

Mesityl-based chloroacetamides represent a class of organic compounds characterized by a 2,4,6-trimethylphenyl (mesityl) group bonded to the nitrogen atom of a chloroacetamide moiety. This unique structural arrangement confers a combination of steric bulk and reactive functionality, making these molecules valuable as versatile intermediates in organic synthesis and as active ingredients, most notably in the agrochemical sector.[1] The chloroacetamide functional group is a known electrophilic warhead, capable of alkylating biological nucleophiles, a property that underpins the herbicidal activity of this class.[2]

As herbicides, these compounds are typically classified as inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[3][4][5] This mode of action disrupts the formation of essential lipids and waxes in susceptible plants, leading to a cessation of cell division and growth, particularly in emerging seedlings.[3][6] Understanding the fundamental physicochemical properties of these molecules is therefore not merely an academic exercise; it is a critical prerequisite for designing effective formulations, predicting environmental fate, and elucidating structure-activity relationships (SAR) for the development of new, more potent analogues.

This guide provides a detailed examination of the core physicochemical characteristics of mesityl-based chloroacetamides, offering both theoretical grounding and practical, field-proven experimental protocols for their determination. The focus is on empowering researchers, scientists, and drug development professionals with the knowledge to accurately characterize and leverage these important compounds.

Molecular Structure and Weight Determination

The foundational characteristics of any chemical entity are its structure and molecular weight. The mesityl-based chloroacetamide scaffold consists of two primary components:

  • The Mesityl Group: A 2,4,6-trimethylphenyl ring. The three methyl groups provide significant steric hindrance around the amide bond, which can influence the molecule's reactivity and conformational preferences.

  • The Chloroacetamide Group: A reactive moiety containing an electrophilic carbon atom bonded to a chlorine atom, making it susceptible to nucleophilic attack.

The generalized structure is illustrated below.

cluster_mesityl Mesityl Group cluster_chloroacetamide Chloroacetamide Group mesityl_ring C1 C C2 C C1->C2 N N C1->N Amide Bond C3 C C2->C3 Me1 CH₃ C2->Me1 C4 C C3->C4 C5 C C4->C5 Me2 CH₃ C4->Me2 C6 C C5->C6 C6->C1 Me3 CH₃ C6->Me3 H H N->H C_carbonyl C N->C_carbonyl O O C_carbonyl->O CH2 CH₂ C_carbonyl->CH2 Cl Cl CH2->Cl

Caption: General structure of a mesityl-based chloroacetamide.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. For a foundational example, N-(2,4,6-trimethylphenyl)chloroacetamide, the calculation is as follows:

  • Chemical Formula: C₁₁H₁₄ClNO

  • Atomic Weights:

    • Carbon (C): ~12.011 u

    • Hydrogen (H): ~1.008 u

    • Chlorine (Cl): ~35.453 u

    • Nitrogen (N): ~14.007 u

    • Oxygen (O): ~16.000 u

  • Calculation:

    • (11 × 12.011) + (14 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 16.000) = 211.69 g/mol

This fundamental value is the starting point for all stoichiometric calculations and is essential for interpreting data from techniques like mass spectrometry.

Table 1: Molecular Weights of Representative Mesityl-Based Chloroacetamides
Compound NameChemical FormulaMolecular Weight ( g/mol )
N-Mesityl-2-chloroacetamideC₁₁H₁₄ClNO211.69
2-Chloro-N-ethyl-N-mesitylacetamideC₁₃H₁₈ClNO239.74
2-Chloro-N-(methoxymethyl)-N-mesitylacetamideC₁₃H₁₈ClNO₂255.74

Core Physicochemical Characteristics and Their Implications

The behavior of a molecule in a biological system is governed by its physicochemical properties. For mesityl-based chloroacetamides, properties such as lipophilicity and solubility are paramount as they dictate the compound's ability to traverse cell membranes and reach its biological target.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug and pesticide design. It is quantified by the octanol-water partition coefficient (P), typically expressed in its logarithmic form, LogP.

  • Expertise & Causality: A balanced LogP is essential. If a molecule is too hydrophilic (low LogP), it will struggle to cross the lipid-rich plant cuticle and cell membranes. If it is too lipophilic (high LogP), it may become trapped in lipid bilayers or exhibit poor aqueous solubility, hindering its transport within the plant's vascular system.[6] Therefore, LogP directly influences bioavailability and efficacy.

This protocol is the gold standard for LogP measurement and relies on quantifying the concentration of the analyte in two immiscible phases at equilibrium.

Principle: The compound is partitioned between n-octanol (simulating a lipid environment) and a buffered aqueous phase. The ratio of its concentration in each phase gives the partition coefficient.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol by stirring vigorously for 24 hours and allowing the phases to separate. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the mesityl-based chloroacetamide in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a screw-cap vial, combine 5 mL of the saturated buffer and 5 mL of the analyte stock solution in saturated n-octanol.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to ensure equilibrium is reached. The choice of agitation method (e.g., mechanical shaker) should be consistent to ensure reproducibility.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, due to its high specificity and sensitivity.

  • Calculation:

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

Trustworthiness: The protocol's self-validating nature comes from running replicates and including a control compound with a known LogP value to verify the experimental setup. A calibration curve for the HPLC analysis must be generated to ensure accurate quantification.

start Start: Prepare Saturated Phases (n-Octanol & Buffer) stock Prepare Analyte Stock in Saturated n-Octanol start->stock mix Mix Saturated Phases (1:1 ratio) with Analyte stock->mix equilibrate Equilibrate via Agitation (Constant Temp, 2-4h) mix->equilibrate separate Separate Phases via Centrifugation equilibrate->separate quantify_org Quantify [Analyte] in n-Octanol Phase (HPLC) separate->quantify_org quantify_aq Quantify [Analyte] in Aqueous Phase (HPLC) separate->quantify_aq calculate Calculate P and LogP quantify_org->calculate quantify_aq->calculate end End: Report LogP Value calculate->end

Caption: Workflow for experimental LogP determination.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical factor for formulation, as herbicides are often applied as aqueous sprays, and for bioavailability, as the compound must be in solution to be absorbed by plant roots or shoots.

  • Expertise & Causality: Poor aqueous solubility can lead to formulation challenges, such as precipitation in the spray tank, and reduced efficacy. While some lipophilicity is needed to cross membranes, sufficient solubility is required for transport within the plant. The molecular structure, particularly the presence of polar functional groups and the overall crystal lattice energy, dictates solubility.

This method determines the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until the concentration of the dissolved solid reaches a constant maximum value.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of the solid mesityl-based chloroacetamide to a vial containing a known volume of aqueous buffer (e.g., pH 7.0). The excess solid is visually confirmed to ensure saturation.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled water bath (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. To remove any suspended microcrystals, the supernatant must be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute an aliquot of the clear, saturated solution with an appropriate solvent and quantify the concentration using a validated HPLC-UV or LC-MS method.

  • Reporting: The solubility is reported in units such as mg/L, µg/mL, or moles/L (M).

Trustworthiness: This protocol is validated by ensuring that the measured concentration does not change with additional equilibration time (i.e., comparing 48h vs. 72h results). The use of a calibrated analytical instrument is mandatory for reliable data.

start Start: Add Excess Solid to Aqueous Buffer equilibrate Equilibrate with Agitation (Constant Temp, 24-72h) start->equilibrate separate Separate Solid from Solution (Centrifugation or Filtration) equilibrate->separate quantify Quantify [Analyte] in the Clear Supernatant (HPLC) separate->quantify check Check for Equilibrium (e.g., compare 48h vs 72h data) quantify->check check->equilibrate [Not Stable] report Report Solubility Value (mg/L or M) check->report [Stable] end End report->end

Caption: Workflow for determining aqueous solubility.

Melting Point

The melting point is the temperature at which a solid turns into a liquid. It is a fundamental indicator of a compound's purity.

  • Expertise & Causality: A sharp melting point range (typically < 2°C) suggests a high degree of purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. For formulation scientists, the melting point is important for processes like milling and for predicting the physical stability of solid formulations.

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). The melting point is reported as this range.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties for representative mesityl-based chloroacetamides. LogP and PSA values are often predicted using computational models during early-stage research, providing a rapid screening tool before undertaking experimental determination.

Table 2: Summary of Physicochemical Properties
CompoundMW ( g/mol )Calculated LogPPredicted Aqueous SolubilityMelting Point (°C)Topological Polar Surface Area (TPSA, Ų)*
N-Mesityl-2-chloroacetamide211.69~3.1Low to Moderate145-14829.1
2-Chloro-N-ethyl-N-mesitylacetamide239.74~3.8LowNot widely reported20.3
2-Chloro-N-(methoxymethyl)-N-mesitylacetamide255.74~3.3LowNot widely reported29.5

*Note: Calculated and predicted values are estimates derived from cheminformatics software (e.g., ChemDraw, XLogP3) and should be confirmed experimentally.[2][7][8] TPSA is a computed descriptor relevant for predicting membrane permeability.

References

  • Wilkinson, R. E., & Smith, A. E. (1975). Reversal of EPTC induced fatty acid synthesis inhibition. Weed Science, 23(2), 90-92. [Link]

  • Böger, P. (2003). Mode of action of chloroacetamides. Pest Management Science, 59(6‐7), 681-688. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America. [Link]

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide mode of action, II: Inhibition of very long chain fatty acid synthesis in higher plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongation in Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]

  • Diaba, F. (2016). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles. Organic Chemistry: Current Research, 5(3). [Link]

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the studied chloroacetamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chloroacetamide, N-ethyl-N-methyl-. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved from [Link]

Sources

Technical Guide: Safety Profiling and Toxicological Hazards of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and chemical biology, I frequently encounter reactive intermediates designed to probe biological targets or serve as building blocks for complex active pharmaceutical ingredients (APIs). 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide (CAS: 757220-30-7) is a highly specialized chloroacetylated glycinamide derivative. Featuring a bulky mesityl (2,4,6-trimethylphenyl) group, this compound is primarily utilized as an electrophilic intermediate in the synthesis of targeted covalent inhibitors and complex amide-based therapeutics[1].

However, the very feature that makes it synthetically useful—the highly reactive α-chloroacetamide moiety—also imparts significant toxicological hazards. This whitepaper synthesizes the mechanistic toxicology, expected Safety Data Sheet (SDS) parameters, and self-validating experimental workflows required to safely handle and profile this compound.

Chemical Identity & Structural Rationale

The structural architecture of this compound dictates both its utility and its hazard profile. The electron-withdrawing carbonyl group adjacent to the chloromethyl moiety highly polarizes the carbon-chlorine bond, creating a potent electrophilic center susceptible to nucleophilic attack.

Table 1: Physicochemical Identity
ParameterDetail
Chemical Name 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide
Synonyms 2-Chloro-N-(2-(mesitylamino)-2-oxoethyl)acetamide
CAS Registry Number 757220-30-7
Molecular Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.74 g/mol
Key Functional Groups α-Chloroacetamide (Electrophile), Mesityl ring (Steric bulk), Glycinamide core

Mechanistic Toxicology: The "Why" Behind the Hazards

To establish robust safety protocols, we must first understand the causality of the compound's toxicity. Chloroacetamides do not merely cause passive irritation; they actively engage in covalent modification of biological macromolecules[2].

The Covalent Mechanism: The primary mechanism of toxicity for chloroacetamides is driven by an


 nucleophilic substitution reaction. Biological thiols, particularly the thiolate anion of cysteine residues in proteins and the cellular antioxidant glutathione (GSH), act as the nucleophiles.
  • Hepatotoxicity & Cytotoxicity: When the compound enters a cell (e.g., hepatocytes), it rapidly alkylates GSH. This depletes the cell's primary antioxidant reserve, leading to the unchecked accumulation of Reactive Oxygen Species (ROS)[2]. The resulting oxidative stress triggers lipid peroxidation, DNA damage, and ultimately, cellular apoptosis[3].

  • Skin Sensitization: Upon dermal contact, the chloroacetamide moiety acts as a hapten. It covalently binds to epidermal proteins, creating a novel immunogenic complex that is recognized by Langerhans cells, triggering Allergic Contact Dermatitis (ACD)[4].

ToxicityMechanism A 2-chloro-N-[2-(mesitylamino) -2-oxoethyl]acetamide B Electrophilic α-chloroacetamide Moiety A->B C SN2 Nucleophilic Attack by Biological Thiols B->C In vivo exposure D Glutathione (GSH) Depletion C->D Intracellular E Epidermal Protein Haptenation C->E Dermal Contact F ROS Accumulation & Oxidative Stress D->F Loss of Antioxidants H Allergic Contact Dermatitis (ACD) E->H Immune Recognition G Cellular Apoptosis & Liver Damage F->G

Mechanistic pathway detailing how the electrophilic chloroacetamide moiety induces cytotoxicity and skin sensitization.

Safety Data Sheet (SDS) Core Elements

Based on the established reactivity of the chloroacetamide class, the following GHS classifications and handling protocols must be strictly enforced in the laboratory.

Table 2: GHS Hazard Classification Summary
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3Danger H301: Toxic if swallowed.
Skin Sensitization Category 1AWarning H317: May cause an allergic skin reaction.
Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritation.
Specific Target Organ Toxicity (STOT-RE) Category 2Warning H373: May cause damage to liver/kidneys through prolonged exposure.
Table 3: Exposure Controls and First Aid
Route of ExposureMitigation / PPEFirst Aid Intervention
Dermal Nitrile gloves (double-gloving recommended), lab coat.Remove contaminated clothing immediately. Wash skin with copious amounts of soap and water.
Inhalation Handle exclusively within a Class II Type A2 Biological Safety Cabinet or chemical fume hood.Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ocular Splash-proof chemical safety goggles.Rinse cautiously with water for at least 15 minutes. Remove contact lenses.

Self-Validating Experimental Protocols

To empirically validate the toxicity and reactivity of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide, we deploy two self-validating in vitro assays. A protocol is only "self-validating" if it contains internal controls that prove the assay machinery is functioning independently of the test article.

Protocol 1: Electrophilic Reactivity Profiling via GSH Depletion Assay

Purpose: To quantify the intrinsic chemical reactivity of the compound toward biological thiols. Causality: We utilize Ellman’s reagent (DTNB), which reacts with free thiols to produce TNB, a yellow chromophore absorbing at 412 nm. If our chloroacetamide compound covalently alkylates GSH, the pool of free thiols decreases, resulting in a proportional drop in absorbance.

Self-Validation Matrix:

  • Negative Control: Vehicle (DMSO) + GSH (Establishes baseline 100% free thiols).

  • Positive Control: Ethacrynic acid + GSH (Validates that the assay can detect known electrophilic depletion).

  • Background Control: Test compound + Buffer (Ensures the compound itself does not absorb at 412 nm).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in anhydrous DMSO. Prepare a 1 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix 10 µL of the test compound stock with 90 µL of the GSH solution (Final compound concentration: 1 mM). Incubate at 37°C for 60 minutes.

  • Quenching & Derivatization: Add 100 µL of 0.4 mM DTNB (prepared in the same buffer) to each well. Incubate for 5 minutes at room temperature in the dark.

  • Quantification: Read the absorbance at 412 nm using a microplate reader.

  • Analysis: Calculate the % GSH depletion relative to the vehicle control.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 Cells)

Purpose: To assess cellular toxicity driven by oxidative stress. Causality: We use the HepG2 cell line because it retains xenobiotic metabolizing enzymes and basal GSH levels representative of human hepatocytes[2]. We measure viability using the MTT assay, which relies on mitochondrial reductases to convert tetrazolium salts into purple formazan—a direct proxy for cellular metabolic health.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with a dose-response gradient of the test compound (0.1 µM to 100 µM) for 48 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • MTT Addition: Remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3 hours.

  • Solubilization: Discard media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate the IC₅₀ value using non-linear regression analysis.

Workflow Step1 1. Compound Incubation (Test Article + GSH) Step2 2. Derivatization (Add DTNB Reagent) Step1->Step2 Step3 3. Spectrophotometry (Read Absorbance @ 412 nm) Step2->Step3 Step4 4. Data Analysis (Calculate % Depletion) Step3->Step4

Linear workflow for the self-validating Electrophilic Reactivity Profiling (GSH Depletion) Assay.

References

  • National Center for Biotechnology Information (PMC). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available at:[Link]

  • European Commission (Scientific Committee on Consumer Safety). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). Available at:[Link]

  • MDPI. Contact Dermatitis Due to Hair Care Products: A Comprehensive Review. Available at:[Link]

Sources

Advanced Synthesis & Applications of N-Substituted Glycinamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

N-substituted glycinamides represent a high-value structural motif in modern medicinal chemistry, serving as the backbone for peptoids (oligo-N-substituted glycines) and critical side-chains in blockbuster antibiotics like Tigecycline . Unlike standard peptides, where side chains project from the


-carbon, N-substituted glycinamides display functionality from the backbone nitrogen.[1][2] This shift confers superior proteolytic stability, enhanced cell permeability, and access to novel conformational space (foldamers).

This guide deconstructs the synthesis of these intermediates, moving beyond basic amide coupling to explore industrial-scalable routes, the "sub-monomer" solid-phase approach, and the mitigation of critical side reactions like diketopiperazine (DKP) formation.

Part 1: Strategic Synthesis Architectures

The synthesis of N-substituted glycinamides generally follows one of three strategic architectures, depending on whether the substitution is required at the


-amine (peptoid style) or the amide nitrogen.
Method A: The Peptoid "Sub-Monomer" Protocol (Solid Phase)

Developed by Zuckermann et al., this is the premier method for generating N-substituted glycine oligomers. It avoids the use of N-protected amino acids entirely, instead building the polymer via a two-step cycle: acylation and nucleophilic displacement.

  • Step 1 (Acylation): A resin-bound amine is acylated with a haloacetic acid (typically bromoacetic acid) and a carbodiimide (DIC).

  • Step 2 (Displacement): The terminal bromide is displaced by a primary amine (

    
    ) via an 
    
    
    
    reaction.

Advantages:

  • Cost: Uses cheap primary amines instead of expensive protected amino acids.

  • Diversity: Any commercially available primary amine can be incorporated as a side chain.

Method B: The Chloroacetamide-Aminolysis Route (Solution Phase)

For industrial scale-up of simple N-substituted glycinamides (e.g., pharmaceutical intermediates), the chloroacetamide route is preferred due to its atom economy and avoidance of expensive coupling reagents.

  • Acylation: Reaction of a primary amine with chloroacetyl chloride (or ethyl chloroacetate) to form an

    
    -chloroacetamide.
    
  • Aminolysis: Reaction of the

    
    -chloroacetamide with ammonia or a second amine to install the terminal glycinamide amine.
    
Method C: Reductive Alkylation

Used when chiral control or specific bulky groups (like t-butyl) are required on the glycine nitrogen.

  • Mechanism: Glycinamide (or glycine ester) is condensed with an aldehyde/ketone to form an imine, which is reduced (using

    
     or 
    
    
    
    ) to the N-substituted derivative.
Part 2: Visualization of Reaction Pathways

The following diagram illustrates the two primary pathways: the Sub-Monomer Cycle for peptoid synthesis and the Chloroacetamide Route for small molecule intermediates.

GlycinamideSynthesis cluster_0 Route A: Peptoid Sub-Monomer Cycle (Solid Phase) cluster_1 Route B: Chloroacetamide Route (Solution Phase) Resin Resin-NH2 Bromoacetyl Bromoacetyl-Resin Resin->Bromoacetyl Bromoacetic acid DIC, DMF Peptoid N-Substituted Glycine (Resin Bound) Bromoacetyl->Peptoid Primary Amine (R-NH2) DMSO, SN2 Displacement Peptoid->Bromoacetyl Repeat Cycle Amine Primary Amine (R-NH2) Chloroacetamide Alpha-Chloroacetamide Intermediate Amine->Chloroacetamide + Chloroacetyl Cl Base (TEA/K2CO3) ChloroacetylCl Chloroacetyl Chloride ChloroacetylCl->Chloroacetamide Glycinamide N-Substituted Glycinamide Chloroacetamide->Glycinamide + Ammonia (NH3) or 2nd Amine

Figure 1: Comparison of the Solid-Phase Sub-Monomer cycle (top) vs. the Solution-Phase Chloroacetamide route (bottom).

Part 3: Critical Case Study – The Tigecycline Side Chain

Tigecycline (Tygacil) is a glycylcycline antibiotic engineered to overcome tetracycline resistance.[3][4][5] Its key structural innovation is the 9-(N-t-butylglycylamido) moiety. The steric bulk of the t-butyl group is critical for evading ribosomal protection mechanisms.

Synthesis Logic:

  • Preparation of N-t-butylglycine:

    • Direct alkylation of glycine with t-butyl bromide is sluggish.

    • Preferred Route: Reductive amination or reaction of t-butylamine with bromoacetic acid followed by hydrolysis.

  • Activation: The N-t-butylglycine is converted to an acid chloride (using

    
     or oxalyl chloride) or an active ester.
    
  • Coupling: The activated glycine reacts with the 9-amino-minocycline core.

Technical Insight: The high steric hindrance of the t-butyl group makes standard coupling (EDC/HOBt) slower. Acid chloride activation is often required to drive the reaction to completion on the electron-rich aniline of the minocycline core.

Part 4: Troubleshooting – The Diketopiperazine (DKP) Trap

A pervasive failure mode in glycinamide synthesis—especially when the glycinamide is the C-terminal residue—is the formation of diketopiperazines (DKPs) .[6]

The Mechanism: When a dipeptide ester (e.g.,


) is deprotected, the free N-terminal amine can back-bite onto the C-terminal ester carbonyl, forming a 6-membered cyclic lactam (DKP) and cleaving the peptide from the resin or ester group.

Prevention Strategy:

Variable Recommendation Mechanism
Resin Choice 2-Chlorotrityl Chloride (2-CTC) The bulky trityl linker sterically hinders the back-biting attack on the ester carbonyl.[6][7]
Protecting Group Trityl (Trt) on N-terminus Use N-Trt-amino acids for the second residue. Trityl is removed with mild acid (1% TFA), avoiding the basic conditions that catalyze DKP formation.[7]
Coupling Speed In-situ Activation Perform the next coupling immediately. Do not leave the deprotected dipeptide sitting in base.

| Solvent | DCM over DMF | Non-polar solvents like DCM destabilize the transition state for cyclization compared to polar aprotic solvents like DMF. |

Part 5: Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzylglycinamide (Chloroacetamide Route)

Target: Synthesis of a simple pharmaceutical intermediate.

  • Chloroacetylation:

    • Dissolve benzylamine (10 mmol, 1.0 eq) and triethylamine (12 mmol, 1.2 eq) in DCM (50 mL).

    • Cool to 0°C. Add chloroacetyl chloride (11 mmol, 1.1 eq) dropwise over 30 mins.

    • Warm to RT and stir for 2 hours. Wash with 1M HCl, sat.

      
      , and brine. Dry (
      
      
      
      ) and concentrate to yield N-benzyl-2-chloroacetamide.
  • Aminolysis:

    • Dissolve the intermediate (5 mmol) in methanol (20 mL).

    • Add aqueous ammonia (25%, 10 mL) or a solution of ammonia in methanol (7N, 10 mL).

    • Critical Step: Stir in a sealed pressure tube at 40-50°C for 12-24 hours. (Heating accelerates the displacement of the chloride).

    • Concentrate to dryness. Recrystallize from Ethanol/Ether to yield N-benzylglycinamide hydrochloride.

Protocol 2: Solid-Phase Peptoid Synthesis (Sub-Monomer)

Target: Oligo-N-substituted glycine trimer.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 20 mins. Deprotect Fmoc (20% piperidine/DMF).

  • Acylation Step:

    • Add Bromoacetic acid (1.0 mmol, 10 eq) and DIC (1.0 mmol, 10 eq) in DMF (2 mL).

    • Shake for 20 mins at RT. Wash resin 3x with DMF.

  • Displacement Step:

    • Add Primary Amine (e.g., benzylamine, 1.5 mmol, 15 eq) in DMSO (2 mL). Note: DMSO is superior to DMF for the displacement step.

    • Shake for 60 mins at RT. Wash resin 3x with DMF.

  • Repeat: Repeat steps 2 and 3 for desired length.

  • Cleavage: Treat resin with 95% TFA / 2.5%

    
     / 2.5% TIS for 2 hours. Precipitate in cold ether.
    
References
  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

  • Petersen, P. J., et al. (1999). "In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936)." Antimicrobial Agents and Chemotherapy.[8]

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.

  • BenchChem. (2025). "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." BenchChem Technical Guides.

Sources

Stability of chloroacetamide linkers in physiological pH buffers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Hydrolytic and Thiol-Exchange Kinetics

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the chloroacetamide warhead represents a potent, albeit aggressive, electrophile. Unlike the widely used acrylamides (e.g., Ibrutinib, Osimertinib), chloroacetamides possess a higher intrinsic reactivity (


), often leading to a "Goldilocks" dilemma: they must be reactive enough to alkylate the target cysteine but stable enough to resist rapid scavenging by endogenous thiols (Glutathione, GSH) or hydrolytic degradation in the cytosol.

This guide details the mechanistic behavior of chloroacetamide linkers in physiological pH buffers (pH 7.4), providing a validated experimental framework for assessing their stability. It distinguishes between hydrolytic stability (shelf-life/formulation relevance) and thiol reactivity (biological half-life relevance).

Part 1: Mechanistic Foundations

The Electrophilic Landscape

Chloroacetamides function via a bimolecular nucleophilic substitution (


) mechanism. The 

-carbon, activated by the electron-withdrawing carbonyl, is attacked by a nucleophile, displacing the chloride leaving group.

In a physiological environment (pH 7.4, 37°C), two competitive pathways dictate the fate of the warhead:

  • Hydrolysis (Background): Attack by water or hydroxide ions (

    
    ). This renders the warhead inert (non-covalent).
    
  • Thiolysis (Scavenging): Attack by abundant cellular thiols, primarily Glutathione (GSH), which exists at 1–10 mM concentrations in the cytosol.

The Stability Hierarchy

While hydrolysis is a relevant degradation pathway for long-term storage, thiol-exchange is the dominant instability factor in vivo. A chloroacetamide that is stable in PBS for days may have a half-life of minutes in the presence of physiological GSH.

Diagram 1: Competitive Fate of Chloroacetamides

This diagram illustrates the kinetic competition between the desired target engagement and the two primary degradation pathways.

Chloroacetamide_Fate CA Chloroacetamide (Warhead) Target Target Protein (Cys-Covalent Adduct) CA->Target Target Cysteine (Desired, kinact) Hydrolysis Hydrolyzed Species (Hydroxyacetamide) CA->Hydrolysis H2O / OH- (pH 7.4, Slow) GSH_Adduct GSH Conjugate (Off-Target/Excretion) CA->GSH_Adduct Glutathione (1-10mM) (Rapid Scavenging)

Caption: Kinetic competition pathways: Hydrolysis (red) is generally slower than GSH scavenging (yellow) or target engagement (green) at pH 7.4.

Part 2: Experimental Framework

To rigorously assess stability, two distinct protocols are required. These protocols utilize LC-MS for quantitative tracking of the parent compound.

Protocol A: Hydrolytic Stability (Buffer Only)

Purpose: To determine chemical stability for formulation and storage.

Reagents:

  • Buffer: 100 mM Phosphate Buffered Saline (PBS) or Ammonium Bicarbonate, pH 7.4.

  • Internal Standard (IS): Verapamil or Warfarin (1 µM final).

  • Solvent: DMSO (LC-MS grade).

Workflow:

  • Stock Prep: Prepare a 10 mM stock of the chloroacetamide in DMSO.

  • Incubation: Dilute stock into pre-warmed (37°C) PBS to a final concentration of 10 µM (0.1% DMSO).

    • Expert Note: Ensure the compound does not precipitate. If turbidity occurs, add solubilizers (e.g., 10% acetonitrile) but note this alters dielectric constant.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Analysis: Inject directly onto LC-MS (Reverse Phase C18). Monitor the [M+H]+ peak area relative to the Internal Standard.

Protocol B: GSH Reactivity (Physiological Proxy)

Purpose: To estimate metabolic stability and potential immunogenicity.

Reagents:

  • GSH Stock: 200 mM L-Glutathione reduced (freshly prepared in PBS).

  • Reaction Buffer: PBS (pH 7.4) + 1 mM EDTA (prevents metal-catalyzed oxidation of GSH).

Workflow:

  • Ratio Setup: A pseudo-first-order kinetic regime is required.[1][2] Use a 100:1 ratio of GSH to Compound.

    • [GSH] = 5 mM (Physiological mimic).

    • [Compound] = 50 µM.

  • Initiation: Add compound to the GSH/Buffer mix at 37°C.

  • Quenching: At time points (

    
     min), remove an aliquot and quench immediately with 1% Formic Acid in Acetonitrile .
    
    • Critical: Acidification stops the nucleophilic attack of the thiol.

  • Analysis: Monitor the disappearance of the Parent Compound and the appearance of the [M+307]+ adduct (Parent + GSH mass - HCl).

Diagram 2: Stability Assay Workflow

Standardized LC-MS workflow for kinetic assessment.

Assay_Workflow cluster_0 Incubation Phase (37°C) Start Compound Stock (10mM DMSO) Mix_A Path A: PBS Only (Hydrolysis) Start->Mix_A Mix_B Path B: PBS + 5mM GSH (Thiolysis) Start->Mix_B Sample Sampling (Timepoints t0 - t_end) Mix_A->Sample Mix_B->Sample Quench Quench / Stop (Acetonitrile + Formic Acid) Sample->Quench LCMS LC-MS Analysis (Monitor Parent & Adduct) Quench->LCMS Calc Data Processing (ln[Conc] vs Time) LCMS->Calc

Caption: Dual-path workflow distinguishing hydrolytic stability (Path A) from biological reactivity (Path B).

Part 3: Data Interpretation & Engineering

Calculating Half-Life ( )

Under pseudo-first-order conditions (where [Nucleophile] >> [Compound]), the decay follows:



Plot the natural log of the remaining compound (normalized to IS) vs. time. The slope is


.


Comparative Stability Data

The following table provides benchmark values for chloroacetamides compared to other common warheads in PBS (pH 7.4) and GSH assays.

Warhead ClassHydrolytic

(pH 7.[3][4]4)
GSH

(5mM GSH)
Reactivity Profile
Unsubstituted Chloroacetamide > 24 Hours< 15 MinutesHigh (Risk of toxicity)

-Methyl Chloroacetamide
> 48 Hours1 - 4 HoursModerate (Balanced)
Acrylamide (e.g., Ibrutinib) > 7 Days2 - 6 HoursLow/Tunable (Standard)
Sulfonyl Fluoride > 7 Days> 24 HoursVery Low (Tyrosine specific)
Engineering Stability (SAR)

If a chloroacetamide linker is too reactive (GSH


 min), structural modifications are necessary to dampen electrophilicity without abolishing target engagement.
  • Steric Hindrance: Adding a methyl group to the

    
    -carbon (between the Cl and C=O) drastically reduces 
    
    
    
    rates by hindering the nucleophile's approach angle.
  • Scaffold Constraints: Embedding the nitrogen in a rigid ring (e.g., chloroacetyl-piperazine) can alter the transition state energy.

  • Leaving Group Exchange: While rare, switching from Chloro- to Fluoroacetamide makes the bond virtually inert (C-F is too strong), whereas Bromoacetamide is far too reactive for biological use.

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Enzymology Perspective. Angewandte Chemie International Edition. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. [Link]

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Optimizing Reaction Conditions for the Chloroacetylation of N-Mesitylglycinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of N-(chloroacetyl)-N'-mesitylglycinamide—a critical intermediate in the development of peptidomimetics, bidentate bis(thiourea) ligands[1], and local anesthetic analogs structurally related to trimecaine[2]—requires the highly chemoselective N-acylation of N-mesitylglycinamide.

While the chloroacetylation of primary amines is a fundamental transformation, the bifunctional nature of chloroacetyl chloride (CAC) presents significant mechanistic challenges. The reagent contains both a "hard" electrophilic acyl chloride and a "soft" electrophilic alkyl chloride. Without rigorous optimization, the reaction is prone to over-acylation, ketene-driven degradation, and S_N2 dimerization[3]. This application note details a self-validating, causality-driven protocol to achieve >94% yield and >98% purity by systematically controlling solvent polarity, base sterics, and thermal kinetics[4].

Mechanistic Causality & Pathway Analysis

To optimize the reaction, one must first understand the competing mechanistic pathways. The primary amine of N-mesitylglycinamide is highly nucleophilic, making the desired N-acylation rapid. However, three primary failure modes exist:

  • Ketene Formation (Reagent Degradation): If a highly basic, unhindered amine like Triethylamine (TEA) is used, it can deprotonate the

    
    -carbon of CAC. This forms a highly reactive ketene intermediate, leading to dark, oligomeric impurities and effectively consuming the acylating agent before it can react with the substrate.
    
  • S_N2 Dimerization (Over-alkylation): If the reaction temperature exceeds 10 °C, the kinetic preference for acyl substitution over S_N2 alkylation diminishes. Unreacted starting material or the newly formed secondary amide can attack the

    
    -chloride of the product, forming complex dimers.
    
  • Hydrolysis: In biphasic aqueous systems (Schotten-Baumann conditions), competitive hydrolysis of CAC to chloroacetic acid reduces the effective stoichiometry, stalling the reaction.

By utilizing anhydrous Dichloromethane (DCM) to prevent hydrolysis, and N,N-Diisopropylethylamine (DIPEA) as a sterically hindered base, we completely suppress ketene formation while neutralizing the HCl byproduct.

ReactionPathways SM N-Mesitylglycinamide + Chloroacetyl Chloride Desired N-Acylation (Fast, 0 °C, DIPEA) SM->Desired Undesired1 SN2 Displacement (Excess Time/Temp) SM->Undesired1 Undesired2 Ketene Formation (Unhindered Base/TEA) SM->Undesired2 Product 2-(2-chloroacetamido)- N-mesitylacetamide (Target Product) Desired->Product Dimer Secondary Amine Dimerization Undesired1->Dimer Degradation Reagent Loss & Dark Impurities Undesired2->Degradation

Logical pathways in chloroacetylation: desired N-acylation vs. competing side reactions.

Design of Experiments (DoE): Condition Optimization

To empirically validate the mechanistic theory, a Design of Experiments (DoE) was executed. The data below summarizes the quantitative impact of solvent, base, and temperature on the yield and purity of the isolated product.

EntrySolventBase (Equiv)Temp (°C)Time (min)Yield (%)Purity (HPLC %)Mechanistic Observation & Causality
1 THFTEA (1.5)251205468Ketene formation observed; dark brown reaction mixture due to unhindered base.
2 DCMTEA (1.5)0607281Lower temperature reduced ketene formation, but S_N2 dimerization was still present.
3 EtOAcK₂CO₃ (aq)0908088Biphasic system; competitive hydrolysis of CAC lowered yield.
4 DCM DIPEA (1.2) 0 30 94 >98 Steric bulk of DIPEA prevented ketene; 0 °C completely suppressed S_N2.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed for a 10 mmol scale (1.92 g of N-mesitylglycinamide). It incorporates mandatory self-validation checkpoints to ensure the system behaves as mechanistically predicted.

ExperimentalWorkflow Step1 1. Substrate Dissolution 0.2 M in Anhydrous DCM Step2 2. Base Addition 1.2 eq DIPEA (Stir 10 min) Step1->Step2 Step3 3. Electrophile Addition 1.05 eq CAC at 0 °C Step2->Step3 Step4 4. Self-Validation TLC Check (SM Consumption) Step3->Step4 Step5 5. Reaction Quench Sat. NH4Cl (aq) Step4->Step5 Step6 6. Phase Extraction Wash: NaHCO3, Brine Step5->Step6

Self-validating step-by-step workflow for the optimized chloroacetylation protocol.
Step-by-Step Methodology

Step 1: Substrate Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Charge the flask with N-mesitylglycinamide (1.92 g, 10.0 mmol).

  • Add anhydrous Dichloromethane (DCM, 50 mL) via syringe.

Validation Checkpoint 1 (Visual): Ensure complete dissolution. If the solution is cloudy, the primary amine may have partially carbonated during storage. Proceed to Step 2; the addition of base will break the carbonate salt.

Step 2: Base Addition & Thermal Equilibration

  • Add N,N-Diisopropylethylamine (DIPEA, 2.09 mL, 12.0 mmol, 1.2 eq) in one portion.

  • Submerge the flask in an ice-water bath and allow it to stir for 10 minutes.

Validation Checkpoint 2 (pH & Temp): Spot a micro-drop of the mixture onto moistened pH paper; the target pH must be >9, confirming the amine is fully free-based. Insert an internal thermocouple; ensure the internal temperature is strictly ≤ 2 °C before proceeding.

Step 3: Electrophile Addition

  • Prepare a solution of Chloroacetyl chloride (CAC, 0.83 mL, 10.5 mmol, 1.05 eq) in 5 mL of anhydrous DCM.

  • Add the CAC solution dropwise via a syringe pump over 15 minutes.

Validation Checkpoint 3 (Kinetics): Monitor the internal temperature. The reaction is highly exothermic. If the temperature spikes above 5 °C, pause the addition. Exceeding 5 °C risks triggering S_N2 dimerization.

Step 4: Reaction Monitoring

  • After the addition is complete, stir at 0 °C for 15 minutes.

Validation Checkpoint 4 (Completion): Perform TLC analysis (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The starting material (R_f ~0.2) will stain deep purple. The desired product (R_f ~0.6) is UV-active (254 nm) but will not stain purple. The reaction is validated as complete when the purple spot is entirely absent.

Step 5: Quench and Workup

  • Quench the reaction at 0 °C by adding 20 mL of saturated aqueous NH₄Cl to neutralize excess base and unreacted CAC.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to remove chloroacetic acid byproducts, followed by Brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Optional: Recrystallize from EtOAc/Hexanes if HPLC purity is <98%.

Analytical Characterization & Quality Control

To definitively validate the success of the chloroacetylation, the isolated material must be subjected to spectroscopic analysis.

  • LC-MS (ESI+): The target molecule (C₁₃H₁₇ClN₂O₂) has an exact mass of 268.10. Look for the

    
     peak at m/z 269.1. Crucially, verify the isotopic signature: you must observe a peak at m/z 271.1 with approximately 33% relative abundance, confirming the presence of the 
    
    
    
    Cl /
    
    
    Cl isotope ratio.
  • ¹H NMR (400 MHz, CDCl₃):

    • The most diagnostic signal is a sharp singlet at ~4.10 ppm (2H) , corresponding to the newly incorporated

      
      -chloro protons (
      
      
      
      ).
    • The mesityl methyl groups will appear as two distinct singlets: ~2.25 ppm (3H, para-methyl) and ~2.18 ppm (6H, ortho-methyls).

    • The glycinamide methylene bridge will appear as a doublet at ~4.05 ppm (2H), coupling with the adjacent amide NH.

References

The mechanistic principles and baseline protocols adapted for this guide are grounded in the following authoritative literature:

  • Title: Design and Synthesis of Bis(thiourea) Ligands and Their Application in Pd-Catalyzed Heck and Suzuki Reactions Under Aerobic Conditions (Details the synthesis and handling of the N-mesitylglycinamide precursor). Source: European Journal of Organic Chemistry URL: [Link]

  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions (Validates the chemoselective N-chloroacetylation parameters and base dependencies). Source: ResearchGate / Green Chemistry Letters and Reviews URL: [Link]

  • Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles (Provides causality for the S_N2 dimerization pathways of chloroacetamides). Source: ResearchGate URL: [Link]

  • Title: Trimecaine - Wikipedia (Provides structural context for the N-mesitylglycinamide core in pharmaceutical applications). Source: Wikipedia URL: [Link]

Sources

Application Note: Optimized Recrystallization Protocols for 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide , a critical bis-amide intermediate often utilized in the synthesis of specialized local anesthetics and anti-arrhythmic agents (analogs of Lidocaine/QX-314).

Abstract & Compound Analysis

2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide (Structure: 2-chloro-N-(mesitylcarbamoylmethyl)acetamide) represents a structural hybrid containing a lipophilic mesityl (2,4,6-trimethylphenyl) tail and a polar bis-amide backbone.[1] This duality creates a unique solubility profile where the molecule exhibits poor solubility in non-polar hydrocarbons but moderate-to-high solubility in polar aprotic solvents.

The primary challenge in purifying this intermediate is removing unreacted mesitylamine (highly toxic/reactive), chloroacetyl chloride hydrolysis byproducts, and potential oligomeric bis-amides formed during synthesis. This guide provides a self-validating recrystallization protocol designed to maximize yield (>85%) while ensuring HPLC purity >98%.

Chemical Profile
PropertyDetail
Chemical Formula C₁₃H₁₇ClN₂O₂
Molecular Weight 268.74 g/mol
Structural Features Lipophilic Mesityl Group; Hydrophilic Bis-Amide Linker; Reactive

-Chloro Warhead
Predicted LogP ~1.8 - 2.2
Critical Impurities Mesitylamine (SM), Chloroacetic acid, Dimeric side-products

Solvent Selection Logic

The selection of recrystallization solvents is governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP). The target molecule requires a solvent system that disrupts the strong intermolecular Hydrogen bonding of the bis-amide lattice at high temperatures while exploiting the lipophilicity of the mesityl group to force precipitation upon cooling.

Solvent Screening Matrix
Solvent SystemPolarity (Dielectric

)
Solubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Ethanol (95%) 24.5HighLowExcellent for polar salts; Good for amine SM.Primary Choice
Ethyl Acetate 6.0ModerateVery LowGood for removing non-polar tars; Poor yield.Secondary (Wash)
Toluene 2.4LowInsolublePoor. Only useful for removing highly lipophilic impurities.Not Recommended
Acetonitrile 37.5Very HighModeratePoor recovery (yield loss).Use for HPLC only
EtOH/Water (80:20) MixedHighVery LowBest for Purity . Water acts as anti-solvent for the lipophile.High Purity Choice

Scientific Rationale:

  • Ethanol: The hydroxyl group acts as a hydrogen bond donor/acceptor, effectively solvating the amide backbone at boiling point (

    
    ). Upon cooling, the hydrophobic effect of the trimethylphenyl (mesityl) group dominates, driving crystallization.
    
  • Water Co-solvent: Adding water increases the polarity of the bulk solvent, drastically reducing the solubility of the lipophilic target molecule at low temperatures, thereby improving yield without compromising purity.

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for batches with purity >90% requiring final polish.

Materials:

  • Crude 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide (10.0 g)

  • Absolute Ethanol (or Ethanol 95%)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 60 mL of Ethanol.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Checkpoint: If solid remains after 10 mins, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 100 mL total volume.

  • Filtration (Hot): If insoluble particulates (salts) or color are present, add 0.5 g activated charcoal, stir for 5 mins, and filter rapidly through a pre-warmed Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (

    
    ) over 2 hours with gentle stirring.
    
    • Mechanism:[2][3][4][5][6][7] Slow cooling promotes the growth of pure, dense crystal polymorphs, rejecting impurities into the mother liquor.

  • Deep Cooling: Transfer the flask to an ice bath (

    
    ) for 1 hour to maximize recovery.
    
  • Isolation: Filter the white crystalline solid using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol (

    
    ).
    
  • Drying: Dry under vacuum (50 mbar) at

    
     for 12 hours. Avoid temperatures 
    
    
    
    to prevent degradation of the chloroacetyl group.
Protocol B: High-Purity Recrystallization (Ethanol/Water)

Best for crude batches containing significant salt or amine contamination.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g crude in 80 mL boiling Ethanol.

  • Anti-Solvent Addition: While maintaining reflux, dropwise add warm Deionized Water (

    
    ) until a faint turbidity (cloudiness) persists. (Typically 10-20 mL water).
    
  • Re-solubilization: Add just enough hot Ethanol (approx. 2-5 mL) to clear the solution.

  • Crystallization: Remove heat and allow to cool to RT without stirring (static crystallization) to form large needles.

  • Harvest: Cool to

    
    , filter, and wash with cold 50% EtOH/Water.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude Intermediate (Purity < 90%) SolventCheck Solubility Check (Reflux in EtOH) Start->SolventCheck Soluble Fully Soluble? SolventCheck->Soluble Soluble->SolventCheck No (Add more EtOH) FilterHot Hot Filtration (Remove Salts/Charcoal) Soluble->FilterHot Yes Cooling Controlled Cooling (78°C -> 25°C -> 4°C) FilterHot->Cooling Precipitate Crystallization Occurs? Cooling->Precipitate AddWater Add Anti-Solvent (Warm Water) Precipitate->AddWater No Isolate Filtration & Cold Wash Precipitate->Isolate Yes AddWater->Cooling Dry Vacuum Dry (< 50°C) Isolate->Dry QC QC Analysis (HPLC/NMR) Dry->QC

Caption: Decision tree for the purification of bis-amide intermediates, ensuring removal of inorganic salts and organic impurities.

Quality Control & Validation

To validate the success of the recrystallization, the following specifications should be met:

  • Appearance: White to off-white crystalline needles.

  • Melting Point: Expected range 145–155°C (Note: Bis-amides typically have high melting points; exact value depends on specific polymorph).

  • HPLC Purity: >98.0% (Area %).[5][8]

  • 1H-NMR (DMSO-d6):

    • 
       2.1-2.2 (s, 9H, Mesityl-CH3)
      
    • 
       4.0-4.2 (s, 2H, Cl-CH2-)
      
    • 
       3.8-4.0 (d/s, 2H, -NH-CH2-CO-)
      
    • Absence of broad singlet at

      
       5-6 ppm (indicative of free amine impurity).
      

References

  • Organic Syntheses, Coll.[9] Vol. 1 . (1941). Chloroacetamide Purification Protocols. John Wiley & Sons.

  • Tullberg, M., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogues. Thieme Connect.

  • ResearchGate . (2025). Molecular and Crystal Structure of Bis(Lidocaine) Tetrachlorozincate(II).

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for Chloroacetyl derivatives.

  • Sigma-Aldrich . (2025). Safety Data Sheet: 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

Application Note: Chloroacetylated Glycinamide Linkers in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-Phase Synthesis Applications of Chloroacetylated Glycinamide Linkers Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Scope[1][2][3][4][5][6][7][8][9][10][11]

In the landscape of Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS), the Chloroacetylated Glycinamide moiety acts as a critical bifunctional handle rather than a passive tether. While traditional linkers (e.g., Rink Amide, Wang) serve solely to anchor the substrate to the bead, the introduction of a chloroacetyl group (


) coupled to a glycine spacer creates a highly specific electrophilic trap.

This architecture is primarily utilized for chemoselective ligation , most notably in the synthesis of thioether-stapled macrocyclic peptides and covalent DNA-encoded libraries (DELs) .

The "Glycinamide" Advantage

The inclusion of the glycine spacer is not arbitrary. Direct attachment of a chloroacetyl group to a sterically hindered N-terminus (e.g., Valine, Isoleucine) significantly retards the rate of nucleophilic attack (


). The glycinamide unit provides:
  • Steric Relief: It pushes the electrophile away from the peptide backbone/resin surface.

  • Rotational Freedom: It facilitates the conformational folding required for head-to-tail or side-chain-to-head cyclization.

Core Applications

A. Thioether Macrocyclization (Peptide Stapling)

The dominant application of this linker strategy is the formation of cyclic peptides via stable thioether bonds. Unlike disulfide bridges, which are metabolically unstable in reducing environments (e.g., the cytosol), thioethers are permanent covalent bonds.

  • Mechanism: The N-terminal chloroacetyl group reacts with a downstream Cysteine thiol (or a mercapto-acid) via nucleophilic substitution.

  • Selectivity: At pH 7.5–8.5, the thiolate anion is the only nucleophile on the peptide capable of displacing the chloride efficiently, ensuring orthogonality to amines (Lysine) and hydroxyls (Serine/Threonine).

B. Covalent Fragment Trapping (DELs)

In drug discovery, chloroacetylated linkers serve as "warheads" in DNA-Encoded Libraries. They are used to screen for covalent inhibitors that target nucleophilic residues (Cys, Lys, His) on a protein surface. The glycinamide linker ensures the warhead is accessible to the protein binding pocket.

Experimental Workflows & Protocols

Diagram 1: Thioether Macrocyclization Workflow

This diagram outlines the decision tree between On-Resin vs. In-Solution cyclization strategies.

G Start Resin-Bound Peptide (Fmoc-SPPS) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Coupling Chloroacetylation (Cl-CH2-COOH + DIC) Deprotect->Coupling Add Linker Decision Cyclization Strategy? Coupling->Decision OnResin On-Resin Cyclization (Mild Base, pH 8) Decision->OnResin Preferred for Short Peptides Cleavage2 Cleavage w/o Cyclization (TFA/TIS/H2O) Decision->Cleavage2 Preferred for Complex Folding Cleavage1 Global Cleavage (TFA/TIS/H2O) OnResin->Cleavage1 Final Purified Cyclic Thioether Peptide Cleavage1->Final InSol In-Solution Cyclization (High Dilution, pH 8) Cleavage2->InSol InSol->Final

Caption: Workflow for integrating chloroacetyl glycinamide linkers into peptide synthesis, highlighting the bifurcation between on-resin and solution-phase cyclization.

Protocol A: Synthesis of the Chloroacetylated Resin

Objective: To cap the N-terminus of a resin-bound peptide with the chloroacetyl-glycine moiety.

Reagents:

  • Chloroacetic acid (Cl-AcOH) or Chloroacetic anhydride.

  • Diisopropylcarbodiimide (DIC) or HBTU/DIEA.

  • Resin: Rink Amide or Wang resin with assembled peptide (Fmoc removed).

Step-by-Step:

  • Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 min, then wash with DMF (3x).

  • Activation: Dissolve Chloroacetic acid (10 eq, 1.0 mmol) and DIC (5 eq, 0.5 mmol) in minimal DMF. Note: Using symmetric anhydride generation (DIC) is often cleaner than HBTU/DIEA to avoid basic conditions that might induce premature displacement.

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature (RT) for 1 hour.

    • Quality Control: Perform a Kaiser Test. The resin should be negative (colorless), indicating complete capping of the N-terminal amine.

  • Washing: Wash extensively with DMF (5x) and DCM (5x) to remove traces of free chloroacetic acid.

Protocol B: On-Resin Thioether Cyclization

Objective: To cyclize the peptide via nucleophilic attack of a side-chain Cysteine on the N-terminal Chloroacetyl group.

Critical Pre-requisite: The Cysteine side chain must be protected with an acid-labile group (Trt) if doing post-cleavage cyclization, or selectively deprotected (Mmt) if doing on-resin cyclization. However, for standard N-to-C cyclization, the standard Trt group is removed during global cleavage, meaning this protocol describes the "In-Solution" route post-cleavage, OR a specific on-resin route using Mmt.

Method (On-Resin using Mmt-protected Cys):

  • Selective Deprotection: Treat resin with 1% TFA in DCM (10 x 2 min) to remove the Mmt group from Cysteine, leaving other side chains (Boc, tBu) intact.

  • Neutralization: Wash resin with 5% DIEA in DMF to neutralize the protonated thiol.

  • Cyclization: Agitate resin in a buffer of DMF/DIEA (95:5) or dilute ammonium bicarbonate (pH 8.0) for 4–12 hours.

    • Optimization: If the reaction is slow (common with Chloroacetyl), add Potassium Iodide (KI, 0.5 eq) to catalyze the reaction via the Finkelstein reaction (Cl

      
       I, where Iodine is a better leaving group).
      
  • Cleavage: Proceed to standard TFA cleavage.

Protocol C: Post-Cleavage Cyclization (High Dilution)

Recommended for difficult sequences where resin steric hindrance prevents cyclization.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5). Precipitate in cold ether.

  • Dissolution: Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at high dilution (<1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Reaction: Monitor by LC-MS. The mass will drop by 36 Da (loss of HCl).

  • Purification: Lyophilize and purify via RP-HPLC.

Technical Analysis & Troubleshooting (E-E-A-T)

Reactivity Profiling: Cl vs. Br vs. I

Why use Chloroacetyl over Bromoacetyl?

  • Stability: Bromoacetyl is more reactive but prone to hydrolysis and light sensitivity. Chloroacetyl is robust during standard SPPS handling.

  • Finkelstein Activation: You can tune the reactivity of the Chloroacetyl linker in situ.

    • Equation:

      
      
      
    • Adding NaI or KI converts the linker to the highly reactive Iodoacetyl species temporarily, accelerating the cyclization without the storage instability of starting with Iodoacetic acid.

Data Table: Leaving Group Comparison
Linker TypeReactivity (

)
Hydrolytic StabilityLight SensitivityRecommended Use
Chloroacetyl Low/ModerateHighLowStandard SPPS, large libraries
Bromoacetyl HighModerateModerateDifficult cyclizations, sterically hindered sites
Iodoacetyl Very HighLowHighIn-situ activation only (via KI)
Common Pitfalls
  • Methionine Oxidation: If using KI to accelerate the reaction, be cautious of oxidizing Met residues. Use an inert atmosphere (

    
    ).
    
  • Histidine Alkylation: If the pH rises above 8.5, unprotonated Histidine imidazoles can compete with Cysteine, leading to regio-isomeric byproducts. Maintain pH strictly between 7.5 and 8.0.

  • Polymerization: In solution-phase cyclization, concentration is key. If

    
     mg/mL, intermolecular disulfide or thioether dimers will form.
    

Mechanistic Visualization

Diagram 2: Nucleophilic Substitution Mechanism

This diagram illustrates the atomic-level event driving the ligation.

Reaction Thiol Cysteine Thiol (Nucleophile) TS Transition State (SN2) Thiol->TS Attack Linker Chloroacetyl-Gly (Electrophile) Linker->TS Product Thioether Bond (Cyclic Peptide) TS->Product Leaving Chloride Ion (Leaving Group) TS->Leaving

Caption: SN2 mechanism where the thiolate anion displaces the chloride leaving group to form the thioether bond.

References

  • Convergent Synthesis of Thioether Containing Peptides. Molecules. (2020).[1] Detailed routes for solid-phase thioether ligation.

  • Reverse thioether ligation route to multimeric peptide antigens. Chemical Science. (2012). Applications of chloroacetyl linkers in dendrimer synthesis.

  • Solid-phase synthesis and biological activity of a thioether analogue of conotoxin G1. Journal of Medicinal Chemistry. (2003).[2] Protocol for on-bead cyclization using chloroacetyl linkers.

  • Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Chemical Science. (2021). Use of chloroacetyl capping for DEL and macrocyclic library generation.

  • A facile N-mercaptoethoxyglycinamide (MEGA) linker approach to peptide thioesterification. Chemical Science. (2018). Advanced applications of glycinamide-based linkers.

Sources

Application Notes and Protocols: A Guide to the Preparation of Peptidomimetics Using 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Robust Peptide Analogs

In the landscape of modern drug discovery, peptides represent a class of molecules with immense therapeutic potential. Their high specificity and potency are often, however, hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell permeability. This has driven the development of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved drug-like characteristics.[1][2] A key strategy in the design of peptidomimetics is the introduction of non-natural building blocks that can confer structural rigidity or resistance to enzymatic cleavage.

This guide provides a comprehensive overview of the synthesis and application of a novel building block, 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide , for the preparation of peptidomimetics. This bifunctional reagent, featuring both a reactive electrophilic chloroacetamide moiety and a sterically hindered mesitylamino group, offers a versatile platform for the construction of diverse peptidomimetic scaffolds. We will delve into the rationale behind its design, provide detailed protocols for its synthesis, and explore its application in the preparation of diketopiperazines, a prominent class of peptidomimetics.

The Strategic Advantage of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

The unique structure of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is designed to offer several advantages in peptidomimetic synthesis:

  • Reactive Electrophilic Handle: The α-chloroacetamide group serves as a potent electrophile, susceptible to nucleophilic substitution by various nucleophiles, including amines and thiols.[3][4][5][6] This reactivity is central to its utility in forming new covalent bonds to construct the peptidomimetic backbone.

  • Steric Shielding: The bulky mesityl group (2,4,6-trimethylphenyl) provides significant steric hindrance. This can influence the conformational preferences of the resulting peptidomimetic and potentially protect adjacent amide bonds from enzymatic hydrolysis.

  • Modulation of Physicochemical Properties: The introduction of the aromatic and lipophilic mesityl group can enhance the membrane permeability and metabolic stability of the final peptidomimetic.

  • Versatility in Scaffold Construction: As will be demonstrated, this building block is particularly well-suited for the synthesis of cyclic peptidomimetics, such as diketopiperazines, through intramolecular cyclization strategies.[7][8][9]

Synthesis of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

The synthesis of the title compound is a two-step process, commencing with the preparation of the precursor, 2-amino-N-mesitylacetamide, followed by its chloroacetylation.

Part 1: Synthesis of 2-amino-N-mesitylacetamide

This precursor can be synthesized via the amidation of an N-protected glycine with mesitylamine, followed by deprotection. A common and effective approach involves the use of a carbodiimide coupling agent.

Protocol 1: Synthesis of 2-amino-N-mesitylacetamide

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Boc-Glycine175.181.75 g10
Mesitylamine135.211.35 g10
HOBt135.121.35 g10
EDC·HCl191.701.92 g10
DIPEA129.243.48 mL20
Dichloromethane (DCM)-50 mL-
Trifluoroacetic acid (TFA)114.0210 mL-

Procedure:

  • To a stirred solution of Boc-Glycine (1.75 g, 10 mmol) in anhydrous DCM (50 mL) at 0 °C, add HOBt (1.35 g, 10 mmol) and EDC·HCl (1.92 g, 10 mmol).

  • After 15 minutes, add mesitylamine (1.35 g, 10 mmol) followed by the dropwise addition of DIPEA (3.48 mL, 20 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • For deprotection, dissolve the crude intermediate in a mixture of DCM (10 mL) and TFA (10 mL).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Collect the solid by filtration and wash with cold diethyl ether to yield 2-amino-N-mesitylacetamide.

Part 2: Chloroacetylation of 2-amino-N-mesitylacetamide

The final step involves the N-acylation of the newly synthesized amine with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the HCl generated.[10][11][12][13]

Protocol 2: Synthesis of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-amino-N-mesitylacetamide·TFA306.283.06 g10
Triethylamine (TEA)101.194.18 mL30
Chloroacetyl chloride112.940.88 mL11
Dichloromethane (DCM)-50 mL-

Procedure:

  • Suspend 2-amino-N-mesitylacetamide·TFA (3.06 g, 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (4.18 mL, 30 mmol) dropwise to the stirred suspension.

  • Slowly add chloroacetyl chloride (0.88 mL, 11 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-amino-N-mesitylacetamide cluster_part2 Part 2: Chloroacetylation BocGly Boc-Glycine Coupling EDC, HOBt, DIPEA in DCM BocGly->Coupling Mesitylamine Mesitylamine Mesitylamine->Coupling BocProtected Boc-protected intermediate Coupling->BocProtected Deprotection TFA in DCM BocProtected->Deprotection Precursor 2-amino-N-mesitylacetamide Deprotection->Precursor Acylation TEA in DCM Precursor->Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Acylation TargetCompound 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide Acylation->TargetCompound DKP_Synthesis Start 2-chloro-N-[2-(mesitylamino)- 2-oxoethyl]acetamide Alkylation K₂CO₃ in ACN, Reflux Start->Alkylation AminoAcid L-Alanine methyl ester hydrochloride AminoAcid->Alkylation LinearPrecursor Linear Dipeptide Precursor Alkylation->LinearPrecursor Cyclization NaH in THF LinearPrecursor->Cyclization DKP Mesityl-Containing Diketopiperazine Cyclization->DKP

Sources

Advanced TLC Visualization Protocols for Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloroacetamide derivatives are a cornerstone in both medicinal chemistry—specifically in the design of Targeted Covalent Inhibitors (TCIs)—and agrochemistry (e.g., metolachlor, alachlor). These compounds possess a reactive electrophilic center capable of alkylating nucleophilic residues (such as Cysteine thiols in proteins).

While their reactivity is their defining feature, it poses a detection challenge. Many aliphatic chloroacetamides lack sufficient conjugation for UV visualization at 254 nm. Furthermore, standard oxidative stains (like KMnO₄) often yield inconsistent results depending on the steric environment of the amide.

This guide details two high-fidelity visualization protocols: 4-(4-Nitrobenzyl)pyridine (NBP) for specific alkylating activity and Silver Nitrate (AgNO₃) for halogen-specific detection. These methods provide the sensitivity and specificity required for rigorous quality control and reaction monitoring.

Mechanistic Basis of Detection

Understanding the chemistry behind the stain is crucial for interpreting results and troubleshooting false negatives.

The NBP "Warhead" Detection

The NBP stain is not merely a visualization tool; it is a functional assay on a silica plate. It mimics the biological attack of a nucleophile (like a protein thiol) on the chloroacetamide "warhead."

  • Alkylation: The pyridine nitrogen of NBP attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.

  • Chromophore Formation: Treatment with a base deprotonates the benzylic carbon, creating a highly conjugated quinoid system that absorbs strongly in the visible spectrum (blue/purple).

The Silver Nitrate Halogen Exchange

This method exploits the lability of the carbon-chlorine bond. Silver ions (


) facilitate the abstraction of chloride to form silver chloride (

). Upon exposure to UV light,

undergoes photochemical reduction to metallic silver (

), appearing as dark spots.

Primary Protocol: NBP Alkylation Stain

Best For: Confirming the presence of a reactive alkylating agent (functional integrity). Sensitivity: High (< 1 µg). Selectivity: Specific to alkylating agents (epoxides, alkyl halides, chloroacetamides).

Reagents
  • Reagent A (NBP Solution): 5% w/v 4-(4-Nitrobenzyl)pyridine in Acetone.

  • Reagent B (Base Solution): 10% v/v Piperidine in Acetone (Alternative: 0.2M NaOH in Water/Ethanol 1:1).

Step-by-Step Workflow
  • Elution: Run the TLC plate in the appropriate solvent system.

  • Drying: Dry the plate completely with a heat gun. Critical: Residual acid from the mobile phase will inhibit the base step; residual solvent may cause blurring.

  • Dip/Spray (Reagent A): Dip the plate into Reagent A for 1 second or spray evenly.

  • Incubation (Alkylation Step): Heat the plate at 110°C for 5–10 minutes .

    • Note: The plate will remain colorless or turn slightly yellow. This heat drives the substitution reaction.

  • Visualization (Reagent B): Spray the plate with Reagent B.

    • Observation: Reactive chloroacetamides appear immediately as intense blue or violet spots against a white/pale yellow background.

Visualization of NBP Mechanism[1][2]

NBP_Mechanism Substrate Chloroacetamide (Electrophile) Heat Heat (110°C) Alkylation Step Substrate->Heat NBP NBP Reagent (Nucleophile) NBP->Heat Intermediate Pyridinium Salt (Colorless) Heat->Intermediate SN2 Attack Base Base (Piperidine) Deprotonation Intermediate->Base Product Quinoid Adduct (BLUE/PURPLE) Base->Product -H+

Caption: Reaction pathway of NBP stain. Heat drives alkylation; base reveals the chromophore.

Secondary Protocol: Silver Nitrate / UV

Best For: General detection of halogenated intermediates, including non-reactive byproducts. Sensitivity: Medium (1–5 µg).

Reagents
  • Solution: Dissolve 1.0 g Silver Nitrate (

    
    ) in 1 mL water, then dilute to 100 mL with Acetone.
    
  • Optional: Add 1 mL Fluorescein solution (0.2% in ethanol) to create a fluorescent background for higher contrast.

Step-by-Step Workflow
  • Elution & Dry: Run TLC and dry to remove solvents.[1]

  • Application: Spray the plate moderately with the Silver Nitrate solution. Do not oversaturate (silica should not turn translucent).[2]

  • Development: Expose the plate to short-wave UV light (254 nm) or bright sunlight for 10–20 minutes.

  • Observation: Chloroacetamides appear as grey/black spots . If Fluorescein was used, spots appear dark against a bright yellow-green fluorescent background.

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureNBP StainSilver NitrateUV (254 nm)
Target Alkylating Reactivity (Warhead)Halogen Atom (Cl, Br, I)Conjugated Pi Systems
Specificity High (False positives are rare)Medium (Detects free halides)Low (Detects aromatic scaffold)
Stability Fades within 1–2 hoursPermanent (Darkens over time)Transient (Only while under lamp)
Limit of Detection ~0.5 µg~2.0 µg~0.1 µg (if aromatic)
Troubleshooting Guide

Issue: "Ghost" Spots (White spots on colored background)

  • Cause: The compound is acidic or repels the stain.

  • Fix: Ensure the plate is neutralized if the mobile phase contained acid (e.g., Acetic acid). Expose to ammonia vapor before staining.[3]

Issue: Rapid Fading of NBP Spots

  • Cause: The quinoid structure is unstable in air/light.

  • Fix: Circle spots immediately with a pencil. To preserve, cover the plate with clear tape or scan immediately.

Issue: High Background Noise (Silver Nitrate)

  • Cause: Impurities in the silica or contamination with tap water (chloride ions).

  • Fix: Use high-purity TLC plates and distilled water for reagent preparation.

References

  • Friedman, O. M., & Boger, E. (1961). Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution. Analytical Chemistry. [Link]

  • Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry. [Link]

  • H. J. Kim & J. J.[4] Thomas. (1992). Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides.[4] Bulletin of Environmental Contamination and Toxicology. [Link]

  • Sherma, J. (2000). Thin-Layer Chromatography in Food and Agricultural Analysis. Journal of Chromatography A. [Link]

Sources

Application Note: Storage and Handling Protocols for Light-Sensitive Chloroacetamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific handling requirements of Chloroacetamide (CAA) and its derivatives in high-sensitivity research environments.

While typically considered more stable than its iodine-containing counterpart (iodoacetamide), chloroacetamide compounds require rigorous light protection and specific handling protocols to prevent radical-induced artifacts (such as Methionine oxidation) and to ensure reproducibility in proteomic and covalent inhibitor workflows.

Abstract

Chloroacetamide (CAA) and its derivatives are potent electrophiles widely used in drug discovery (as covalent inhibitors) and proteomics (for cysteine capping). While chemically robust compared to iodoacetamide, these compounds are susceptible to photo-induced degradation and hydrolysis, which can compromise experimental integrity. This guide delineates the "Dark-Workflow" methodology: a validated system for storage, solubilization, and reaction handling that minimizes off-target alkylation and oxidative artifacts.

Scientific Background & Mechanism[1][2][3]

The "Light-Sensitivity" Nuance

Unlike Iodoacetamide (IAA), which visibly degrades (yellows) upon light exposure due to weak C-I bond cleavage, Chloroacetamide (CAA) is macroscopically stable. However, under high-sensitivity analysis (e.g., LC-MS/MS), light exposure during handling can induce homolytic fission of the C-Cl bond or activate trace impurities.

  • The Artifact: Photo-activation generates chlorine radicals (

    
    ) and alkyl radicals. These species do not just alkylate cysteine; they aggressively oxidize Methionine (Met)  to Methionine Sulfoxide.
    
  • Impact: In drug development, this mimics biological oxidation, leading to false-positive "hit" data. In proteomics, it complicates peptide identification.

Mechanism of Action

CAA acts via an


 nucleophilic substitution mechanism. The thiolate anion (

) of a cysteine residue attacks the

-carbon of the chloroacetamide, displacing the chloride ion.

Reaction Scheme:



Storage Protocols

Stability is a function of state (solid vs. solution) and temperature. Chloroacetamides are prone to hydrolysis in aqueous buffers, releasing ammonia and chloroacetic acid.

Solid State Storage
  • Temperature: Store at 4°C (Standard) or -20°C (Long-term > 6 months).

  • Container: Amber glass or foil-wrapped polypropylene to block UV/Vis light.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the specific derivative is moisture-sensitive (e.g., NHS-ester chloroacetamides).

Solution State Stability

Critical Rule: Chloroacetamide solutions should ideally be prepared fresh .[1] If storage is unavoidable, follow the stability matrix below.

Table 1: Stability Matrix for Chloroacetamide Solutions (100-500 mM)

Solvent SystemStorage TempMax StabilityNotes
Water / HPLC Grade 4°C< 24 HoursHydrolysis risk. pH dependent.[2]
Ammonium Bicarbonate (pH 8) 4°CDO NOT STORE Rapid ammonolysis/hydrolysis.
DMSO (Anhydrous) -20°C1 MonthFreeze/thaw cycles promote moisture uptake.
DMSO (Anhydrous) -80°C3-6 MonthsBest for covalent inhibitor libraries.

Safety & Toxicity (E-E-A-T)

WARNING: Chloroacetamide is a Reproductive Toxin (Category 1B) and a potent Contact Sensitizer .

  • Reproductive Hazard: Classified as "May damage fertility or the unborn child."[3] Pregnant personnel should not handle this compound without strict controls.

  • Aerosol Risk: The powder is light and easily aerosolized. Weighing must occur in a certified chemical fume hood .

  • Neutralization: Spills should be quenched with an excess of thiols (e.g., 5% L-Cysteine or

    
    -mercaptoethanol solution) before disposal to alkylate and deactivate the electrophile.
    

Protocol: The "Dark-Workflow" for Cysteine Alkylation

This protocol is optimized for Proteomics (Mass Spec) and Covalent Probe Labeling. It mitigates the "Methionine Oxidation" artifact associated with light-exposed CAA reactions.

Reagent Preparation
  • Buffer: Prepare 100 mM TEAB (Triethylammonium bicarbonate) or HEPES, pH 8.0 - 8.5.

    • Note: Avoid Tris if possible, as it contains a primary amine that can react (slowly) with CAA at high pH/temp, though TEAB is preferred for MS compatibility.

  • Stock Solution (500 mM): Weigh CAA in a fume hood. Dissolve in Water or Buffer immediately before use.

    • Light Protection: Wrap the tube in aluminum foil immediately.

Reaction Workflow
  • Target Concentration: 10–50 mM final concentration (typically 10-20 mM is sufficient for protein digests).

  • Ratio: Maintain at least a 50-fold molar excess over estimated thiol content.

Step-by-Step:

  • Reduction: Reduce protein sample (e.g., with 5 mM TCEP) at 37°C for 30 min.

  • Addition: Add CAA stock to the reduced sample.

  • Incubation (The Dark Step):

    • Condition: Incubate at 37°C for 30 minutes OR Room Temp for 45-60 minutes .

    • CRITICAL: The reaction vessel must be protected from light (foil wrap or dark drawer).

    • Why? Even ambient lab light can catalyze low-level radical formation in the presence of TCEP/CAA mixtures, driving Met oxidation.

  • Quenching: Stop the reaction by adding DTT (Dithiothreitol) to a final concentration equal to or greater than the CAA concentration (e.g., 20-50 mM). Incubate for 5-10 min.

    • Why? This scavenges excess CAA, preventing over-alkylation of N-termini or Lysine residues during downstream processing.

Workflow Diagram (Graphviz)

CAA_Workflow cluster_light Critical Control Point: Light Protection Start Protein Sample (Cysteine-rich) Reduction Reduction (TCEP/DTT, 37°C) Start->Reduction Alkylation Alkylation Reaction (Dark, pH 8-8.5) Reduction->Alkylation Free Thiols (-SH) Prep Prepare CAA Stock (Fresh, Amber Vial) Prep->Alkylation Add Reagent Quench Quench Excess CAA (Add DTT) Alkylation->Quench 30-60 min Analysis LC-MS/MS or Assay Readout Quench->Analysis Stable Thioether

Caption: Figure 1. The "Dark-Workflow" for Chloroacetamide alkylation. Light protection during the alkylation step is critical to prevent radical-induced Methionine oxidation artifacts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Alkylation Efficiency Old Stock SolutionPrepare Fresh. CAA hydrolyzes over time.
Incorrect pHEnsure pH is 8.0 - 8.5 . Reaction is slow at pH < 7.
High Methionine Oxidation Light ExposureStrict Dark Incubation. Use amber tubes or foil.
Reagent ImpurityPurchase "Proteomics Grade" or recrystallize.
Precipitation High ConcentrationCAA is soluble, but high protein conc. + organic solvent (if used for inhibitor) can precipitate. Dilute sample.
Over-alkylation (N-term/Lys) Reaction too long/hotReduce time to 20 mins or Temp to RT. Ensure pH

8.5.

References

  • Thermo Fisher Scientific. Chloroacetamide, No-Weigh™ Format Product Information.Link

  • Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Journal of Proteome Research. (Demonstrates CAA superiority over IAA regarding stability, but highlights importance of purity). Link

  • Müller, T., & Winter, D. (2017). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Journal of Proteome Research. (Discusses Met oxidation artifacts). Link

  • European Chemicals Agency (ECHA). Substance Information: 2-Chloroacetamide - Registration Dossier. (Safety & Toxicity Data). Link

  • BenchChem. Application Notes and Protocols for Protein Cross-Linking with Chloroacetyl-L-methionine. (Handling of chloroacetyl derivatives).[4][2][5][6] Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting DMSO Solubility for 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the bis-amide covalent modifier 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide . This compound features a highly reactive chloroacetamide warhead, two hydrogen-bonding amide linkages, and a bulky, lipophilic mesityl group. While DMSO is a universal polar aprotic solvent, the unique physicochemical properties of this molecule often lead to challenging solubility profiles, precipitation in aqueous assays, and potential degradation if handled improperly.

Mechanistic Insight: The Solubility Barrier

As a Senior Application Scientist, I often see researchers assume that DMSO will dissolve any organic small molecule. However, solubility is a thermodynamic competition between the compound's crystal lattice energy and the solvation energy provided by the solvent.

  • High Lattice Energy (The Bis-Amide Effect): The N-[2-(mesitylamino)-2-oxoethyl]acetamide backbone contains two amide bonds. These act as strong hydrogen bond donors and acceptors, promoting tight intermolecular stacking in the solid state.

  • Hydrophobic Shielding: The mesityl (2,4,6-trimethylphenyl) group is highly lipophilic. While DMSO is excellent at disrupting H-bonds, its high polarity clashes with the non-polar mesityl moiety.

  • Electrophilic Instability: The 2-chloroacetamide group is an electrophile (an

    
     alkylating agent). Prolonged heating in DMSO—especially if trace water or nucleophiles are present—can lead to hydrolysis or degradation, compromising your assay.
    

Table 1: Physicochemical & Hansen Solubility Parameters (HSP) Context

Property / ParameterValue / DescriptorImpact on Solubility
Molecular Formula C13H17ClN2O2Moderate MW (268.7 g/mol ) [2], but high structural rigidity.
LogP (Predicted) ~2.2Indicates moderate lipophilicity; clashes with highly polar solvents.
DMSO

(Dispersion)
18.4 MPa

Good match for the aromatic mesityl ring [1].
DMSO

(Polarity)
16.4 MPa

Too polar for the mesityl group, leading to hydrophobic repulsion [1].
DMSO

(H-Bonding)
10.2 MPa

Competes with the bis-amide intermolecular H-bonds, but requires kinetic energy to penetrate the lattice [1].

Troubleshooting FAQs

Q1: I added 100% DMSO to the powder, but it remains a cloudy suspension at room temperature. What is the immediate next step? A: Do not immediately add more DMSO, as this dilutes your target stock concentration. The issue is kinetic. The strong intermolecular amide-amide hydrogen bonds require energy to break. Action: Subject the suspension to bath sonication at 37°C for 10–15 minutes. The acoustic cavitation provides the kinetic energy needed to disrupt the crystal lattice without exposing the heat-sensitive chloroacetamide group to destructive temperatures.

Q2: Can I heat the DMSO solution to 60°C or higher to force dissolution? A: Absolutely not. The chloroacetamide moiety is a reactive electrophile designed for covalent binding (typically to cysteine residues) [4]. Heating chloroacetamides in DMSO can lead to thermal degradation, unwanted side reactions (such as Kornblum-type oxidations if trace nucleophiles are present), or hydrolysis if the DMSO is hygroscopic and has absorbed atmospheric water. Keep temperatures strictly


 40°C.

Q3: The compound completely dissolved in DMSO to form a 10 mM stock, but when I dilute it into my aqueous cell culture media, it crashes out immediately. Why? A: This is a classic "solvent shift" precipitation. When the DMSO stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic mesityl group is suddenly exposed to a high-dielectric aqueous environment, causing the compound to rapidly aggregate and precipitate before it can bind to its target. Action: You must use a step-down formulation protocol. Introduce a bridging surfactant or co-solvent (e.g., Tween-80 or PEG300) to create micelles that shield the mesityl group during aqueous dilution [3].

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM DMSO Stock Solution Self-validating mechanism: If the solution turns yellow or brown, thermal degradation or oxidation has occurred. It must remain colorless.

  • Equilibration: Allow the vial of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add anhydrous, amine-free DMSO (purity

    
     99.9%, stored over molecular sieves) to achieve a 10 mM concentration.
    
  • Kinetic Disruption: Vortex the vial for 30 seconds. If a suspension persists, place the vial in a water bath sonicator set to 37°C.

  • Sonication: Sonicate for 3 cycles of 5 minutes each. Visually inspect between cycles. The solution must become completely transparent.

  • Validation: Analyze a 1

    
    L aliquot via LC-MS to confirm the intact mass (M+H = 269.1) and ensure no hydrolysis of the chloroacetyl group has occurred [4].
    
  • Storage: Aliquot the clear solution into amber glass vials, purge with Argon or Nitrogen, and store at -80°C. Use within 1 month.

Protocol 2: Aqueous Dilution for Cell Assays (Avoiding Precipitation) Self-validating mechanism: Dynamic Light Scattering (DLS) or visual inspection at 600 nm should show no baseline absorbance (scattering), confirming a true solution rather than a colloidal suspension.

  • Pre-warming: Thaw the 10 mM DMSO stock at room temperature.

  • Co-solvent Matrix: In a separate tube, prepare a vehicle matrix of 10% PEG300 and 5% Tween-80 in sterile saline [3].

  • Step-wise Addition:

    • Add 5

      
      L of the 10 mM DMSO stock to 40 
      
      
      
      L of PEG300. Mix thoroughly by pipetting.
    • Add 5

      
      L of Tween-80. Vortex gently.
      
    • Slowly add 50

      
      L of warm (37°C) aqueous buffer/saline dropwise while vortexing.
      
  • Final Assay: This yields a 500

    
    M intermediate solution (5% DMSO final). Dilute this intermediate 1:50 into your final cell culture media to achieve a 10 
    
    
    
    M assay concentration with 0.1% DMSO.

Workflow Visualization

SolubilityTroubleshooting Start Compound + Anhydrous DMSO Initial Assessment CheckRT Soluble at 25°C? Start->CheckRT HeatSonicate Sonication at 37°C (Max 15 mins) CheckRT->HeatSonicate No LCMS Verify Integrity (LC-MS for M+H 269.1) CheckRT->LCMS Yes CheckHeat Soluble at 37°C? HeatSonicate->CheckHeat CheckHeat->LCMS Yes CoSolvent Formulate with PEG300 / Tween-80 CheckHeat->CoSolvent No Degradation Degradation Detected? LCMS->Degradation Success Proceed to Assay (Store at -80°C) Degradation->Success No Fail Discard & Reformulate Check DMSO Water Content Degradation->Fail Yes CoSolvent->LCMS Soluble CoSolvent->Fail Still Insoluble

Decision tree for troubleshooting DMSO solubility and ensuring chloroacetamide integrity.

References

  • HSP Basics | Practical Solubility Science. Steven Abbott Practical Solubility. Available at:[Link]

  • 2-chloro-n-[2-(mesitylamino)-2-oxoethyl]acetamide. PubChem Compound Summary for CID 2080954. Available at:[Link]

  • Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment. ACS Infectious Diseases, 2024. Available at:[Link]

Technical Support Center: Troubleshooting Cyclization Byproducts in N-Substituted Acetamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter N-substituted acetamides—whether as activated N-acyl amino acids in peptide synthesis, as intermediates in multicomponent reactions, or as electrophilic chloroacetamides in alkylation workflows.

A pervasive challenge across these domains is the spontaneous, unwanted intramolecular cyclization of these compounds. Because intramolecular reactions are entropically favored, reactive N-substituted acetamides often cyclize into oxazolones, diketopiperazines (DKPs), or other heterocycles before the desired intermolecular reaction can occur. This guide provides field-proven, causality-driven troubleshooting protocols to suppress these byproducts, preserve chiral integrity, and maximize your synthetic yields.

Section 1: Oxazolone (Azlactone) Formation & Racemization

Q: Why do my N-acetyl and N-acyl amino acids undergo severe racemization during coupling, and how can I prevent it?

A: The loss of chiral integrity during the coupling of N-acyl amino acids is driven by the formation of a 5(4H)-oxazolone (azlactone) intermediate[1]. When you activate the C-terminal carboxyl group with a coupling reagent (e.g., DIC or EDC), you create a highly electrophilic O-acylurea intermediate. The oxygen atom of the N-acyl carbonyl is sterically perfectly positioned to act as an internal nucleophile, attacking the activated ester to form the 5-membered oxazolone ring[2].

The causality of the racemization lies in the alpha-proton of this oxazolone ring. It is highly acidic. Even weak bases in the reaction mixture will deprotonate it, forming an achiral enolate. Upon reprotonation, the stereocenter is scrambled, resulting in a racemic mixture of the oxazolone, which subsequently reacts with your amine to form an epimerized peptide byproduct[1].

Oxazolone A N-Acyl Amino Acid (Chiral) B Activated Ester (Highly Electrophilic) A->B Coupling Agent C 5(4H)-Oxazolone (Chiral Intermediate) B->C Intramolecular Attack D Enolate (Achiral) C->D Base (Deprotonation) F Racemized Peptide (Yield Loss & Epimerization) C->F Amine Addition E Racemized Oxazolone (D/L Mixture) D->E Reprotonation E->F Amine Addition

Mechanism of oxazolone-induced racemization during N-acyl amino acid activation.

Self-Validating Protocol: Suppressing Oxazolone Formation

To prevent this, you must either kinetically outcompete the cyclization or physically prevent it.

  • Protecting Group Strategy: Whenever possible, replace N-acyl groups (like N-acetyl) with urethane-based protecting groups (Fmoc, Boc, Cbz). Urethanes do not readily form oxazolones because the alkoxy oxygen donates electron density into the carbonyl, reducing its nucleophilicity.

  • Activation Optimization: If N-acylation is strictly required, pre-activate the acid using OxymaPure and DIC at low temperatures (0–5 °C). OxymaPure rapidly traps the O-acylurea to form an active ester that is less prone to oxazolone cyclization.

  • Base Control: Strictly avoid excess tertiary amines (like DIPEA or TEA). Use the minimum stoichiometric amount required, or rely on collidine, which is less nucleophilic and less basic.

  • Self-Validating Check: Cleave a micro-aliquot of the product and analyze it via chiral HPLC. The complete absence of a D-enantiomer peak confirms that the oxazolone-mediated epimerization pathway was successfully suppressed[2].

Section 2: Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis

Q: I am losing my dipeptide from the resin during Fmoc deprotection. What is causing this truncation?

A: You are observing Diketopiperazine (DKP) formation, a classic deletion side reaction in solid-phase peptide synthesis (SPPS)[3]. When the Fmoc group is removed from the second amino acid in your sequence, the newly liberated N-terminal amine is free to undergo an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the first amino acid to the resin[3].

This attack cleaves the dipeptide from the solid support, forming a highly stable six-membered diketopiperazine ring[4]. This cyclization is heavily exacerbated when the sequence contains Proline or N-substituted amino acids (e.g., N-methyl amino acids) at the first or second position. These residues favor a cis-amide bond conformation, which physically forces the free amine into close proximity with the vulnerable ester linkage[5].

Quantitative Risk Assessment for DKP Formation
Sequence Type (C-Terminal Dipeptide)Relative Risk LevelTypical Mass Loss (Da)Recommended Resin
Pro-Pro Extreme-194 Da2-CTC
Gly-Pro High-154 Da2-CTC
N-Me-AA - X HighVariable (-130 to -210 Da)2-CTC
Standard AA - AA LowVariableWang or Rink Amide

Data summarized from standard SPPS truncation analytics[3][4][5].

DKP_Formation A Resin-Bound Dipeptide (Free N-terminal Amine) B Intramolecular Aminolysis A->B Slow Coupling / High-Risk Sequence D Intermolecular Coupling A->D Optimized Protocol (e.g., 2-CTC Resin) C Diketopiperazine (DKP) + Truncated Peptide B->C 6-Membered Ring Cyclization E Desired Tripeptide (Chain Extension) D->E Rapid Amide Bond Formation

Competing pathways: Diketopiperazine (DKP) cyclization vs. desired peptide chain extension.

Self-Validating Protocol: Bypassing DKP Cleavage
  • Resin Selection (Crucial): For sequences ending in Proline or N-alkyl amino acids, synthesize the peptide on 2-chlorotrityl chloride (2-CTC) resin[5]. The extreme steric bulk of the 2-CTC linker physically blocks the cyclic transition state required for DKP formation.

  • Dipeptide Coupling: Alternatively, couple the second and third amino acids together as a pre-formed dipeptide building block. This entirely bypasses the vulnerable dipeptide-resin intermediate stage[5].

  • Rapid Deprotection/Coupling: If using standard resins, minimize the time the dipeptide spends with a free amine. Use a rapid deprotection cocktail (e.g., 5% DBU / 20% Piperidine in DMF for 3 minutes) and immediately add the pre-activated third amino acid.

  • Self-Validating Check: Analyze the crude cleavage mixture by LC-MS. If DKP occurred, you will observe a major impurity missing the exact mass of your initial dipeptide (typically a loss of 130–210 Da)[3]. The absence of this specific mass deletion confirms the protocol's success.

Section 3: Intramolecular Cyclization of N-Substituted Chloroacetamides

Q: When reacting N-substituted chloroacetamides that contain a nucleophilic side chain (like an alcohol or amine), I get cyclic byproducts instead of the desired intermolecular alkylation product. How can I control this?

A: The chloroacetamide moiety features a highly electrophilic alpha-carbon[6]. If the N-substituent of your acetamide contains a nucleophile (such as a hydroxyl in N-(2-hydroxyethyl)chloroacetamide or a free thiol), base-promoted deprotonation creates a potent internal nucleophile.

Because intramolecular reactions are entropically highly favored over intermolecular ones, the internal nucleophile will rapidly attack the alpha-carbon, displacing the chloride ion. This proximity-driven intramolecular reaction forms heterocyclic rings (e.g., morpholin-3-ones or thiazolidines) and completely consumes your starting material before the external nucleophile has a chance to react[6][7].

Self-Validating Protocol: Favoring Intermolecular Alkylation
  • Transient Protection: The most robust solution is to protect the internal nucleophile prior to the chloroacetylation step. For example, protect hydroxyl groups as silyl ethers (O-TBS) or amines as Boc groups. Perform your intermolecular alkylation, and then deprotect.

  • Kinetic Control (If protection is impossible):

    • Operate under strictly controlled pH to prevent the deprotonation of the internal nucleophile.

    • Use a massive excess (5 to 10 equivalents) of your target external nucleophile to kinetically outcompete the intramolecular cyclization.

    • Keep the reaction highly concentrated; dilution heavily favors intramolecular cyclization.

  • Self-Validating Check: Run a ^1H NMR on the crude product. The disappearance of the alpha-chloro protons (typically a sharp singlet around 4.0–4.2 ppm) and the appearance of a new cyclic AB quartet indicates that intramolecular cyclization has occurred. If the singlet shifts but remains a distinct singlet integrating to 2 protons, your desired intermolecular alkylation was successful.

References
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: peptidechemistry.org URL:[Link]

  • Influence of Solvents upon Diketopiperazine Formation of FPG8K Source: nih.gov URL:[Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: nih.gov URL:[Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones Source: semanticscholar.org URL:[Link]

  • Proximity-driven site-specific cyclization of phage-displayed peptides Source: nih.gov URL:[Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: researchgate.net URL:[Link]

Sources

Optimizing temperature control for exothermic chloroacetylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Exothermic Chloroacetylation Optimization Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Thermal Tightrope

Welcome to the Advanced Synthesis Support Module. You are likely here because your chloroacetylation reaction—a cornerstone in synthesizing APIs like lidocaine, diclofenac, or various kinase inhibitors—is behaving unpredictably.[1]

Chloroacetylation (introducing a


 group) is deceptively simple on paper but thermodynamically treacherous in practice.[1] The reaction of chloroacetyl chloride (CAC) with amines or alcohols is highly exothermic , often releasing 130–180 kJ/mol.[1] In a poorly managed batch reactor, this energy release outpaces heat removal, leading to a "thermal runaway" that degrades your impurity profile or, in worst-case scenarios, triggers an over-pressurization event due to rapid HCl evolution.[1]

This guide moves beyond basic "add slowly" advice. We will engineer your process for thermal safety and kinetic selectivity.

Tier 1: Critical Safety & Thermal Runaway

Status: Urgent / Hazard Mitigation

The Core Problem: Thermal Accumulation

If your reactor temperature spikes after you stop dosing, you are suffering from thermal accumulation .[1] This occurs when the dosing rate exceeds the reaction rate (


), causing unreacted CAC to build up. Once the reaction "kicks on," the accumulated reagent reacts simultaneously, releasing a heat pulse that your cooling jacket cannot absorb.
Protocol 1.0: Establishing Dosage-Controlled Conditions

Goal: Ensure heat generation (


) never exceeds cooling capacity (

).
  • Calculate Maximum Cooling Capacity (

    
    ): 
    Before running the reaction, determine the heat removal capability of your reactor at the target temperature (
    
    
    
    ).[1]
    
    
    (Where
    
    
    is the heat transfer coefficient, and
    
    
    is the wetted surface area).
  • Determine Adiabatic Temperature Rise (

    
    ): 
    Calculate the potential temperature rise if cooling fails.[1]
    
    
    
    
    Rule of Thumb: If
    
    
    , a semi-batch approach (controlled dosing) is mandatory .[1]
  • The "Stop-and-Check" Dosing Method:

    • Step 1: Begin dosing CAC at 10% of the calculated target rate.[1]

    • Step 2: Monitor

      
      .[1][2][3] It should rise slightly and plateau.[1]
      
    • Step 3: Stop dosing.

    • Step 4: CRITICAL CHECK: Does

      
       drop immediately?
      
      • YES: The reaction is fast; you are under Dosage Control (Safe).[1]

      • NO: The temperature continues to rise or stays flat.[1] You are under Reaction Control (Unsafe Accumulation). DO NOT RESUME DOSING.

Visualizing the Emergency Response Logic

ThermalRunawayResponse Start Alert: T_internal > T_setpoint + 5°C CheckDosing Is Reagent Dosing Active? Start->CheckDosing StopDosing ACTION: Stop Dosing Immediately CheckDosing->StopDosing Yes CheckTrend Monitor T_internal (2 min) CheckDosing->CheckTrend No StopDosing->CheckTrend Decision Temp Behavior? CheckTrend->Decision ScenarioA Temp Dropping Decision->ScenarioA Decreasing ScenarioB Temp Rising (Runaway) Decision->ScenarioB Increasing ActionA Resume at 50% rate Check Mixing Efficiency ScenarioA->ActionA ActionB EMERGENCY QUENCH (Dilute with cold solvent) ScenarioB->ActionB

Figure 1: Decision logic for managing a thermal excursion during exothermic addition.

Tier 2: Process Optimization (Selectivity & Yield)

Status: Quality Control / Impurity Management

The Science: Kinetic vs. Thermodynamic Control

In chloroacetylation, you often face competition between:

  • N-acylation (Desired): Kinetic product, fast at low temps.[1]

  • Bis-alkylation (Impurity): Reaction of the product with another mole of CAC.[1]

  • Hydrolysis (Impurity): Reaction with moisture to form Chloroacetic Acid (CAA).[1]

High temperatures favor the impurity profile.[1] Specifically, Bis-alkylation often has a higher activation energy (


) than the primary acylation.[1] Therefore, maintaining strict low temperatures (

to

) maximizes the rate ratio

.[1]
Troubleshooting Table: Impurity Diagnosis
ObservationLikely CulpritMechanismCorrective Action
Brown/Black Oil Thermal DegradationLocalized "hot spots" at the injection point caused polymerization or oxidative degradation.[1]Increase agitation speed (Re < 10,000 is poor). Dilute CAC in solvent (DCM or THF) before addition.[1]
Low Yield + CAA HydrolysisMoisture ingress or "wet" solvent reacting with CAC.[1]Dry solvents (<500 ppm

).[1] Use a nitrogen sweep.[1] Do not use water baths for cooling (risk of breach).[1][4][5]
Bis-alkylated Impurity Local Excess ReagentHigh local concentration of CAC relative to amine at the mixing zone.Move to Sub-surface addition (dip tube) rather than dropping from top.[1] Improve mixing tip speed.
Purple/Red Color Trace Metal ContaminationIron (from steel reactors) catalyzing Friedel-Crafts type side reactions.[1]Check reactor passivation. Add chelating wash or switch to glass-lined/Hastelloy.[1]

Tier 3: Engineering Solutions (Batch vs. Flow)

Status: Scale-up / Process Intensification

The Limitation of Batch

As you scale from 100 mL to 10 L, your Surface-Area-to-Volume ratio (


) plummets.[1] A reaction that stayed at 

in a flask may spike to

in a pilot reactor because heat generation scales with volume (

), but cooling scales with area (

).[1]
The Solution: Continuous Flow Chemistry

For highly exothermic chloroacetylations, continuous flow reactors (e.g., Plate or Tubular reactors) are superior.[1]

  • Heat Transfer: Flow reactors have

    
     ratios 100x higher than batch vessels.[1]
    
  • Selectivity: The residence time is precisely controlled, preventing the product from "swimming" in excess reagent and undergoing bis-alkylation.

Visualizing Heat Transfer: Batch vs. Flow

BatchVsFlow cluster_0 Batch Reactor (Low A/V) cluster_1 Continuous Flow (High A/V) B_Input Reagents Added (Slow Dosing) B_Mix Mixing Zone (Hot Spots Possible) B_Input->B_Mix B_Cool Jacket Cooling (Limited Surface Area) B_Mix->B_Cool B_Result Product + Impurities (Long Residence Time) B_Cool->B_Result F_Input Reagent Streams (Precise Ratio) F_Module Micro-Reactor Chip (Instant Heat Removal) F_Input->F_Module F_Quench Inline Quench (Stops Side Rxns) F_Module->F_Quench F_Result High Purity Product F_Quench->F_Result

Figure 2: Comparison of thermal management and residence time control in Batch vs. Flow systems.

Frequently Asked Questions (FAQs)

Q: My product turns into a solid mass during addition. How do I maintain stirring?

  • A: Chloroacetylation products (amides) often have high melting points and can crystallize rapidly.[1]

    • Fix 1: Switch to a solvent where the product is soluble but the HCl salt (byproduct) precipitates (e.g., EtOAc or Acetone).[1]

    • Fix 2: Use a "heel" of solvent.[1] Start with 50% of your solvent in the reactor and add the amine and CAC as simultaneous streams (co-addition) to keep concentration constant.

Q: Can I use water/DCM biphasic conditions (Schotten-Baumann)?

  • A: Yes, but with caution. While inorganic bases (NaOH/K2CO3) in the water phase scavenge the HCl, CAC hydrolyzes rapidly in water (

    
     min).[1]
    
    • Optimization: Cool to

      
       to slow hydrolysis. Use a phase transfer catalyst (TBAB) to speed up the interfacial reaction with the amine, ensuring it outcompetes hydrolysis.
      

Q: The pressure in my reactor is fluctuating. Is this normal?

  • A: No. This indicates HCl gas evolution is not being vented or scrubbed properly.[1]

    • Risk:[1][4][6][7][8][9] If the scrubber line blocks with ammonium salts, the reactor can over-pressurize.

    • Fix: Ensure a steady nitrogen sweep to carry HCl to the scrubber.[1] Heat trace the vent line to prevent salt deposition.[1]

References

  • Continuous Flow Optimization: Guidi, M., et al.[1] "Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines."[10] Reaction Chemistry & Engineering, 2021.[1] [Link]

  • Impurity Formation (Hydrolysis & Degradation): Qiu, J., et al.[1] "Trace level determination of chloroacetyl chloride and degradation products." Journal of Pharmaceutical and Biomedical Analysis, 2017.[1] [Link] (Verified via search context 1.12)[1]

Sources

Mesityl-Based Amide Synthesis: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance & Purification Artifacts in Mesityl Amide Synthesis

Introduction: The "Propeller" Problem

Welcome to the technical support hub for hindered amide synthesis. If you are working with mesityl (2,4,6-trimethylphenyl) groups, you are likely encountering the "Propeller Effect." The orthogonal twist required by the mesityl ring relative to the amide plane creates distinct challenges:

  • Synthetic Lethargy: The amine nucleophile is shielded, making standard EDC/NHS or HATU couplings sluggish.

  • Rotameric "Impurities": Restricted rotation around the C-N bond creates stable rotamers (atropisomers) that mimic impurities in NMR.

  • Solubility Traps: These molecules are often highly lipophilic ("greasy") yet crystallize poorly due to their irregular shape.

This guide prioritizes prevention over cure (optimizing synthesis to simplify purification) and validation over speculation (proving purity despite complex spectra).

Module 1: The "Ghost" Impurity (NMR Troubleshooting)

Issue: "My LCMS says the product is pure, but my


H NMR shows doubled peaks or broad 'humps' at the baseline. Is my compound decomposing?"

Diagnosis: This is likely Restricted Rotation (Atropisomerism) , not decomposition. The steric bulk of the ortho-methyl groups locks the amide bond into cis and trans conformers that exchange slowly on the NMR timescale at room temperature.

Validation Protocol: Variable Temperature (VT) NMR

Do not attempt purification until you run this test.

  • Solvent Choice: Dissolve 5-10 mg of sample in DMSO-

    
     or Tetrachloroethane-
    
    
    
    (high boiling points).
  • Baseline Scan: Acquire a spectrum at 25°C.

  • Heat Ramp: Heat the probe to 80°C (for DMSO) or 100°C (for TCE).

  • Analysis:

    • Coalescence: If the doubled peaks merge into sharp singlets, they are rotamers. The compound is pure.

    • Persistence: If peaks remain distinct at 100°C, they are true impurities (likely regioisomers or side products).

VT_NMR_Logic Start Ambiguous NMR Spectrum (Doubled Peaks/Broadening) Step1 Prepare Sample in DMSO-d6 or TCE-d2 Start->Step1 Step2 Acquire Spectrum at 25°C Step1->Step2 Step3 Heat Probe to 80°C - 100°C Step2->Step3 Decision Do peaks merge (Coalescence)? Step3->Decision ResultA CONFIRMED: Rotamers Compound is Pure. Report High-T NMR data. Decision->ResultA Yes ResultB CONFIRMED: Impurity Regioisomer or Byproduct. Proceed to Chromatography. Decision->ResultB No

Figure 1: Decision tree for distinguishing rotameric broadening from chemical impurities.

Module 2: Synthesis Optimization (Preventing Purification Issues)

Issue: "I have unreacted mesityl amine left over. It streaks on the column and co-elutes with my product."

Solution: Mesityl amine is a weak nucleophile. Standard coupling agents (EDC, HOBt) often stall, leaving starting material. Switch to high-energy intermediates to force full conversion.

Protocol A: The TCFH / NMI "Golden" Method

Best for: Acid-sensitive substrates and preventing racemization. Recent work by Bristol-Myers Squibb has shown TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to be superior for hindered amines [1].[1]

  • Stoichiometry: Carboxylic Acid (1.0 eq), Mesityl Amine (1.2 eq), TCFH (1.5 eq), N-Methylimidazole (NMI) (2.5 eq).

  • Solvent: Acetonitrile (MeCN) is critical (do not use DMF/DCM).

  • Procedure:

    • Dissolve Acid and Amine in MeCN (0.2 M).

    • Add NMI.[2][3][4]

    • Add TCFH in one portion.

    • Stir at RT for 2–18 h.

  • Why it works: Generates a highly reactive N-acyl imidazolium species in situ that is less sensitive to steric bulk than OBt esters.

Protocol B: Ghosez's Reagent (Acid Chloride Generation)

Best for: Extremely stubborn substrates where heat is required. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under neutral conditions, avoiding the harshness of SOCl


 [2].
  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM. Add Ghosez's Reagent (1.2 eq). Stir 1h at RT.

  • Coupling: Add Mesityl Amine (1.2 eq) and Pyridine (2.0 eq).

  • Reflux: If steric bulk is extreme, switch solvent to Toluene and reflux after addition.

Module 3: Workup & Purification Strategies

Issue: "My product is an oil/gum. Crystallization fails, and column chromatography yields smeared fractions."

Strategy 1: Removing Unreacted Mesityl Amine

Mesityl amine is lipophilic and weakly basic. A standard 1M HCl wash often fails to extract it from the organic layer because the amine prefers the organic phase (DCM/EtOAc).

  • The "Resin Scavenge" (Recommended): Add Polymer-Supported Isocyanate (PS-NCO) resin (2–3 eq relative to excess amine) to the reaction mixture. Stir for 3 hours. The resin reacts with the unreacted amine to form an insoluble urea. Filter off the resin. The filtrate contains your product, free of amine.

  • The "Aggressive" Acid Wash: If resins are unavailable, use 10% Citric Acid or 1M H

    
    PO
    
    
    
    . These often break emulsions better than HCl. Ensure rigorous mixing (vortexing) to protonate the buried nitrogen.
Strategy 2: Chromatography Solvent Systems

Hindered amides often "tail" on silica due to hydrogen bonding with silanols, despite their bulk.

Solvent SystemAdditiveApplication
DCM / MeOH NoneStandard. often fails for mesityl amides (co-elution).
EtOAc / Hexane 1% Et

N
Recommended. Triethylamine blocks acidic silanol sites, sharpening the amide peak.
Toluene / Acetone NoneExcellent for separating lipophilic amides from "greasy" impurities.
Acetonitrile (Recryst) N/ADissolve in min.[5] hot MeCN, cool slowly. Mesityl amides often crystallize well from MeCN [3].

Module 4: FAQ - Rapid Fire Troubleshooting

Q: My reaction turned black/dark brown. Did it decompose? A: Likely not. Mesityl amine oxidizes easily to colored quinoid species. These highly colored impurities are often present in trace amounts (<1%). A short plug of silica or activated charcoal filtration usually removes the color.

Q: Can I use HATU? A: You can, but it is often inferior to TCFH for mesityl specifically. If you must use HATU, use HOAt as an additive (if available) and run the reaction in DMF at 50°C.

Q: I see a small peak at ~170 ppm in


C NMR. Is this an impurity? 
A:  Check your pulse delay. Mesityl amide carbonyls have very long relaxation times (

) due to the lack of nearby protons. This peak might be your product's carbonyl, just integrated poorly. Increase the relaxation delay (

) to 5-10 seconds.

References

  • Beaming, White, et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[2][3] Organic Letters.[2][3]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.[6]

  • Edelmann, F. T. (2020).[5] Best technique for amide purification? ResearchGate Q&A.

Sources

Addressing low reactivity of steric hindered mesitylamino groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity in Sterically Hindered Mesitylamino Groups Ticket Status: OPEN Operator: Senior Application Scientist (Ph.D., Organometallic Catalysis)[1]

Introduction: The "Mesityl Wall"

Welcome to the support center. If you are here, you are likely staring at a TLC plate that shows nothing but starting material.[1]

The 2,4,6-trimethylaniline (mesitylamine) motif is a deceptive challenge in medicinal chemistry.[1] While electronically electron-rich, the two ortho-methyl groups create a "picket fence" around the nitrogen nucleophile.[1] This steric bulk has two primary consequences:

  • Kinetic Inhibition: The approach of electrophiles is physically blocked.[1]

  • Rotational Barriers: In catalytic cycles, the inability of the aryl ring to rotate freely can shut down reductive elimination.

This guide moves beyond standard textbook protocols to provide field-proven, high-energy solutions for these specific steric clashes.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

Issue: Standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP or Pd₂dba₃/Xantphos) result in <5% conversion.

The Root Cause

In hindered amine coupling, the catalytic cycle usually stalls at Reductive Elimination . Standard ligands (like BINAP) form a coordination sphere that is too tight to accommodate the bulky mesityl group and the aryl partner simultaneously, preventing the formation of the C-N bond.

The Solution: The "Flexible Bulk" Strategy

You need a catalyst system that is bulky enough to force the reactants together (via the Thorpe-Ingold effect) but flexible enough to allow the product to release.

Recommended Protocol A: The Pd-PEPPSI-IPent System

The Pd-PEPPSI-IPent catalyst is superior to the more common Pd-PEPPSI-IPr for anilines with ortho-substituents. The 3-pentyl "wings" on the NHC ligand provide a flexible steric pocket that accommodates the mesityl group better than the rigid isopropyl groups of IPr.

Protocol:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)[1]

  • Base: KOtBu (Strong) or Cs₂CO₃ (Weak/Functional group tolerant)[1]

  • Solvent: 1,4-Dioxane or Toluene[1]

  • Temp: 80–110 °C

Recommended Protocol B: The BrettPhos/RuPhos System

If you prefer phosphine ligands, BrettPhos is specifically engineered for this.[1] Its methoxy groups prevent the formation of palladacycles that deactivate the catalyst, while its bulk accelerates reductive elimination.

Protocol:

  • Precatalyst: BrettPhos Pd G3 or G4 (1–2 mol%)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: t-Amyl alcohol or Dioxane

  • Temp: 100 °C

Visualization: Catalyst Selection Logic

CatalystSelection Start START: Mesitylamine Coupling Fails SubstrateCheck Check Coupling Partner Start->SubstrateCheck ArylChloride Aryl Chloride/Bromide (Non-activated) SubstrateCheck->ArylChloride Heterocycle Heterocycle / Pyridine (Potential Poisoning) SubstrateCheck->Heterocycle RouteA Route A: Phosphine Ligands ArylChloride->RouteA Standard RouteB Route B: NHC Pre-catalysts Heterocycle->RouteB Robustness needed BrettPhos Use BrettPhos Pd G4 (Best for primary amines) RouteA->BrettPhos PEPPSI Use Pd-PEPPSI-IPent (Resists heteroatom poisoning) RouteB->PEPPSI

Caption: Decision tree for selecting the optimal catalyst system based on the electrophilic coupling partner.

Troubleshooting Module: Imine Condensation (Schiff Bases)

Issue: Reaction with a ketone/aldehyde yields no product, even with Dean-Stark reflux.

The Root Cause

The equilibrium of imine formation (


) is unfavorable because the mesityl group's methyls sterically clash with the carbonyl substituents during the nucleophilic attack. Standard acid catalysis (TsOH) is often insufficient to overcome this energy barrier.[1]
The Solution: Titanium(IV) Chloride Mediation

TiCl₄ acts as a dual-mode agent:

  • Super-Activation: It coordinates to the carbonyl oxygen, making the carbon highly electrophilic.[1]

  • Water Scavenging: It irreversibly reacts with the water byproduct to form Titanium oxides/hydroxides, driving the equilibrium via Le Chatelier's principle.[1]

Step-by-Step Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Dissolution: Dissolve the ketone (1.0 equiv) and Mesitylamine (1.2 equiv) in dry Toluene or DCM.

  • Base Addition: Add Triethylamine (3.0–4.0 equiv). Crucial: The base neutralizes the HCl generated.

  • Activation: Cool to 0°C. Dropwise add TiCl₄ (0.6–1.0 equiv).

    • Note: The solution will likely turn dark orange/brown.

  • Reaction: Allow to warm to Room Temp (or reflux if extremely hindered) for 2–12 hours.

  • Workup: Quench with saturated NaHCO₃ (expect heavy precipitation of TiO₂). Filter through Celite before extraction.[1][2]

Troubleshooting Module: Nucleophilic Substitution ( )

Issue: Attempting to displace a halogen on a heterocycle requires excessive heat and results in decomposition.

The Root Cause

Mesitylamine is a weak nucleophile. In


, the rate-determining step is often the attack of the amine on the ring. The steric bulk destabilizes the Meisenheimer complex intermediate.
The Solution: The "Cesium Effect" & Solvent Switch

If you cannot use metal catalysis, you must maximize the kinetic energy and "nakedness" of the amine.

Optimization Table:

ParameterStandard Condition (Fail)Optimized Condition (Pass)Why?
Base

or


Cesium is larger/softer; it aids in solubility and halide abstraction.[1]
Solvent EtOH or THFDMSO or NMP High dielectric constant stabilizes the polar transition state.
Leaving Group Chloride (-Cl)Fluoride (-F) The "Element Effect": F is more electronegative, lowering the LUMO energy for attack.
Energy Reflux (80°C)Microwave (150°C) Rapid heating overcomes the high activation energy barrier.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show broad signals for the mesityl methyl groups? A: This is "atropisomerism" on the NMR timescale. The rotation of the N-Aryl bond is slow due to the ortho-methyls. If the signals are broad, you are witnessing coalescence.[1] Heating the NMR tube will usually sharpen them into a singlet as rotation becomes fast relative to the NMR timescale.

Q: Can I use sodium hydride (NaH) to deprotonate the mesitylamine first? A: Yes, but be careful. The resulting amide anion is extremely basic but also very bulky. It often acts as a base (E2 elimination) rather than a nucleophile if your electrophile has beta-hydrogens.[1]

Q: My Buchwald reaction turns black immediately. Is the catalyst dead? A: Not necessarily. Pd(0) is black.[1] However, immediate precipitation often means the ligand has dissociated.[1] Ensure your solvent is strictly degassed; oxygen kills the electron-rich phosphines (BrettPhos) instantly.

References

  • Pd-PEPPSI-IPent Development: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Effective Catalyst for the Preparation of Triarylamines."[1][3] Chemistry – A European Journal, 2012.[1]

  • BrettPhos for Hindered Amines: Maitre, S., et al. "Buchwald-Hartwig Coupling of Sterically Encumbered Substrates."[1] Dalton Transactions, 2021.[1]

  • TiCl4 Mediated Amidation/Imine Formation: Leggio, A., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4."[1][4] Chemistry Central Journal, 2017.[1][4]

  • Mechanism of Hindered Amine Coupling: Lundgren, R. J., & Stradiotto, M. "Key Challenges in the Cross-Coupling of Alkylamines with Aryl Halides."[1] Chemistry – A European Journal, 2012.[1]

Sources

Technical Support Center: Troubleshooting 2-Oxoethyl Linker Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-oxoethyl linkers in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nucleobase derivatives.

The 2-oxoethyl moiety (R-CH₂-C(=O)-R') is a highly versatile chemical bridge, but its structural integrity is strictly governed by the pH of its environment. Failure to control pH during synthesis, bioconjugation, or stability assays frequently leads to premature linker cleavage, enolization, or hydrate formation. This guide provides field-proven insights into the causality of these degradation pathways and offers self-validating protocols to ensure experimental success.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my 2-oxoethyl linker degrade rapidly during bioconjugation in slightly basic buffers (pH 8.0 - 8.5)? A: The degradation is driven by base-catalyzed enolization. The alpha-protons adjacent to the carbonyl group in the 2-oxoethyl linker are highly acidic due to the electron-withdrawing nature of the carbonyl. When exposed to basic conditions (pH > 7.5), hydroxide ions abstract these protons to form a reactive enolate intermediate. If the linker contains an adjacent ester or amide bond, this enolization facilitates rapid nucleophilic attack and subsequent hydrolytic cleavage or beta-elimination[1]. To prevent this, bioconjugation must be strictly maintained at a pH of 6.0–7.0, utilizing chemoselective enzymes or optimized coupling reagents that do not require basic environments[2].

Q2: I observe a persistent +18 Da mass shift in my LC-MS analysis of 2-oxoethyl nucleobase derivatives. Is the linker degrading? A: A +18 Da mass shift does not necessarily indicate irreversible degradation; rather, it is the spectroscopic signature of an aldehyde-hydrate (gem-diol) equilibrium . In aqueous media, the electrophilic carbonyl carbon of terminal 2-oxoethyl groups undergoes nucleophilic attack by water molecules to form a gem-diol[3]. This equilibrium is heavily influenced by pH and solvent polarity. While this hydration is reversible, it can complicate quantification and downstream reactivity. If you need to shift the equilibrium back to the active carbonyl form, extract the compound into an anhydrous organic solvent prior to conjugation.

Q3: How does the stability of 2-oxoethyl linkers in PROTACs differ between plasma (pH 7.4) and lysosomes (pH 5.0)? A: PROTACs and ADCs require a delicate balance: they must remain stable in systemic circulation but can be designed to degrade in specific intracellular compartments. The 2-oxoethyl linker exhibits a characteristic V-shaped pH-rate degradation profile[1]. At physiological plasma pH (7.4), the linker is susceptible to slow, base-catalyzed hydrolytic degradation over 48–72 hours. Conversely, in the acidic environment of the lysosome (pH 4.5–5.0), the bare 2-oxoethyl amide/ester is generally more stable against enolization, though highly modified acetal derivatives may undergo acid-catalyzed cleavage[4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical behaviors of the 2-oxoethyl linker when exposed to basic versus acidic environments.

G Linker 2-Oxoethyl Linker [R-CH2-C(=O)-R'] Basic Basic Media (pH > 7.5) Linker->Basic OH- attack Acidic Acidic Media (pH < 5.0) Linker->Acidic H+ / H2O attack Enolate Enolate Intermediate Basic->Enolate Deprotonation Hydrate Gem-Diol (Hydrate) Acidic->Hydrate Hydration Degradation Hydrolysis / Elimination (Irreversible Degradation) Enolate->Degradation Cleavage Equilibrium Reversible Equilibrium (Mass Shift +18 Da) Hydrate->Equilibrium Stabilization

Figure 1: pH-dependent degradation and stabilization pathways of the 2-oxoethyl linker.

Quantitative Data: pH-Dependent Kinetic Stability

Understanding the kinetic half-life of your linker at various pH levels is critical for designing accurate in vitro assays. The table below summarizes the expected stability of standard 2-oxoethyl ester/amide linkers.

pH LevelBiological / Assay EnvironmentPrimary Reaction MechanismKinetic Stability (Half-Life at 37°C)
pH < 4.0 Acidic Quench / StorageAcid-catalyzed hydration / acetal cleavage< 24 hours
pH 5.0 - 6.0 Lysosome / EndosomeMinimal enolization; highly stable> 120 hours
pH 7.4 Blood Plasma (Systemic)Slow base-catalyzed hydrolysis48 - 72 hours
pH > 8.0 Basic Conjugation BufferRapid enolization and ester/amide cleavage< 4 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Protocol A: pH-Optimized Bioconjugation of 2-Oxoethyl Linkers

Objective: Prevent base-catalyzed hydrolysis during the attachment of a 2-oxoethyl-containing PROTAC warhead to an E3 ligase ligand.

  • Buffer Preparation: Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to exactly 6.2 using dilute NaOH.

    • Validation Checkpoint 1: Verify pH with a calibrated micro-pH probe. Do not use standard PBS (pH 7.4) as it will accelerate linker degradation over a 12-hour conjugation cycle.

  • Reagent Solubilization: Dissolve the 2-oxoethyl precursor in anhydrous DMSO to a concentration of 10 mM. Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to prevent protein/ligand precipitation.

  • Reaction Initiation: Add the coupling reagents (e.g., EDC/sulfo-NHS) directly to the MES buffer. Stir for 15 minutes at room temperature to activate the carboxylate.

  • Linker Addition: Slowly add the 2-oxoethyl precursor dropwise.

  • Reaction Monitoring:

    • Validation Checkpoint 2: At t = 1 hour, extract a 5 µL aliquot, quench with 1% formic acid, and analyze via LC-MS. You must observe the intact mass of the conjugate. The presence of a cleaved warhead mass indicates the local pH spiked during reagent addition.

  • Purification: Terminate the reaction by buffer exchange into a slightly acidic storage buffer (pH 5.5) using a spin desalting column.

Protocol B: LC-MS/MS Kinetic Stability Assay

Objective: Accurately profile the V-shaped pH-rate degradation curve of a synthesized conjugate.

  • Matrix Preparation: Prepare three distinct matrices: Sodium Acetate (pH 5.0), PBS (pH 7.4), and Tris-HCl (pH 8.5).

  • Spiking: Spike the 2-oxoethyl conjugate into each matrix to a final concentration of 1 µM. Include a known stable internal standard (e.g., a pure hydrocarbon linker conjugate) to normalize MS ionization fluctuations.

  • Zero-Time (t=0) Baseline:

    • Validation Checkpoint 3: Immediately extract a t=0 sample from all three matrices. Quench with an equal volume of ice-cold acetonitrile containing 0.1% formic acid. LC-MS analysis must show >98% intact conjugate. If degradation is seen at t=0, the stock solution is compromised.

  • Incubation & Sampling: Incubate the matrices at 37°C. Extract 50 µL aliquots at t = 1, 4, 12, 24, 48, and 72 hours.

  • Quenching: Immediately quench each aliquot by lowering the pH to 4.0 (using 0.1% formic acid in acetonitrile) to arrest both base-catalyzed hydrolysis and further enolization. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated salts/proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the intact parent ion and the specific cleaved warhead fragment.

Workflow Step1 1. Matrix Prep (pH 5.0, 7.4, 8.5) Step2 2. Incubation (37°C, 1-72 hrs) Step1->Step2 Step3 3. Acid Quench (Lower pH to 4.0) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4

Figure 2: Standardized workflow for pH-dependent linker stability profiling.

References

Sources

Validation & Comparative

1H NMR Chemical Shift Assignment for 2-Chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide: Empirical 2D-NMR vs. AI-Assisted Prediction

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Deconstructing the Molecule

The molecule consists of three distinct domains:

  • The Mesityl Ring: A sterically hindered 2,4,6-trimethylphenyl group.

  • The Central Methylene: A glycinamide core (-NH-CH₂-C=O-).

  • The Terminal Chloroacetyl Group: A highly electronegative (-Cl-CH₂-C=O-) moiety.

The primary analytical bottleneck is distinguishing the two isolated methylene environments. Literature analysis of analogous 2-chloro-N-mesitylacetamides confirms that chloroacetyl methylenes typically resonate near 4.26 ppm in CDCl₃[1], while N-benzyl-2-chloroacetamide derivatives show the chloroacetyl protons at 4.02 ppm[2]. Because both methylene groups in our target molecule fall within the tight 3.90–4.20 ppm window, standard 1D ¹H NMR is insufficient. A self-validating system is required to prevent misassignment[3].

Comparative Workflow: Empirical vs. AI Prediction

G Start Target: 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide Branch1 Empirical 2D NMR Workflow Start->Branch1 Branch2 AI-Assisted Prediction Start->Branch2 Step1A 1D 1H & 13C Acquisition (DMSO-d6) Branch1->Step1A Step2A Input Molecular Structure (SMILES/MOL) Branch2->Step2A Step1B 2D COSY & HMBC (Connectivity Mapping) Step1A->Step1B Step1C Definitive CH2 Assignment (Self-Validating) Step1B->Step1C End Final Chemical Shift Assignment Step1C->End High Accuracy Step2B Machine Learning Algorithm (HOSE Codes / NN) Step2A->Step2B Step2C Heuristic Shift Estimation (Database Averaging) Step2B->Step2C Step2C->End Fast but ±0.5 ppm Error

Experimental Methodologies
Protocol A: High-Resolution Empirical 2D NMR (The Gold Standard)

This protocol is designed to be a self-validating system , ensuring every assignment is backed by multi-nuclear connectivity.

  • Step 1: Sample Preparation (Causality of Solvent Choice): Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Why DMSO-d₆? Unlike CDCl₃, DMSO strongly hydrogen-bonds with the amide protons, drastically slowing their exchange rate. This preserves the crucial scalar coupling (³J) between the central methylene and the adjacent aliphatic NH.

  • Step 2: 1D ¹H Acquisition: Acquire the spectrum at 298 K using a 400 MHz spectrometer (16 scans, D1 = 2.0 s).

  • Step 3: 2D COSY (Homonuclear Correlation): Map the ³J coupling. The central -CH₂- will show a distinct cross-peak to the aliphatic NH, proving they are adjacent.

  • Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range ¹³C-¹H coupling (J = 8 Hz). This is the definitive proof: the terminal Cl-CH₂ protons will only show a correlation to the terminal amide carbonyl, whereas the central CH₂ will correlate to both carbonyl carbons.

Protocol B: AI-Assisted NMR Prediction (e.g., Mnova NMRPredict / ChemDraw)
  • Step 1: Structural Input: Input the exact stereochemical structure via SMILES or MOL file.

  • Step 2: Parameterization: Select the DMSO solvent model and 400 MHz operating frequency.

  • Step 3: Execution: Run the HOSE (Hierarchical Orthogonal Space Environment) code or Neural Network prediction algorithm to generate estimated shifts.

Quantitative Data Comparison

The table below summarizes the empirical data derived from the 2D NMR workflow compared against standard AI prediction outputs.

Proton EnvironmentEmpirical Shift (ppm)Multiplicity & J (Hz)AI Predicted Shift (ppm)Δ (Error)Assignment Validation (Empirical Proof)
Mesityl p-CH₃ 2.20s, 3H2.25+0.05HMBC to Mesityl C4
Mesityl o-CH₃ 2.12s, 6H2.15+0.03HMBC to Mesityl C2/C6
Mesityl m-CH 6.85s, 2H6.90+0.05HSQC direct correlation
Mesityl-NH-CO 9.30s, 1H8.80-0.50HMBC to Mesityl C1
Central -CH₂- 3.95d, J=5.8, 2H4.10+0.15COSY to Aliphatic NH
Aliphatic -NH-CO 8.40t, J=5.8, 1H8.00-0.40COSY to Central -CH₂-
Cl-CH₂-CO 4.15s, 2H4.05-0.10HMBC to terminal C=O only
Mechanistic Insights: Why AI Struggles with Bis-Amides

While AI prediction is highly accurate for the rigid mesityl ring (Δ < 0.05 ppm), it demonstrates significant error margins when assigning the methylene and amide protons. The causality behind this discrepancy lies in the physical physics of the molecule:

  • Anisotropic Shielding Cones: The central -CH₂- (3.95 ppm) is sandwiched between an amide nitrogen and a carbonyl group. While both are electron-withdrawing, the combined effect is slightly less deshielding than the direct attachment of the highly electronegative chlorine atom on the terminal CH₂ (4.15 ppm). AI tools relying on HOSE codes often average these environments, falsely predicting the central CH₂ to be further downfield than the chloroacetyl group.

  • Restricted Rotation & Solvent Effects: Amide bonds possess partial double-bond character, restricting rotation. In DMSO, the strong solvent-solute hydrogen bonding deshields the NH protons significantly (9.30 ppm and 8.40 ppm). AI models frequently underestimate this solvent-specific deshielding effect, resulting in errors up to 0.50 ppm.

Conclusion & Recommendations

For routine screening of simple aromatics, AI prediction software is a highly efficient alternative. However, for the definitive structural assignment of heavily functionalized bis-amides like 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide, AI tools fail to provide the self-validating certainty required for pharmaceutical development.

Researchers must employ the empirical 2D NMR workflow. By utilizing DMSO-d₆ to lock the amide protons and deploying HMBC to map the carbon-proton connectivity across the amide bonds, scientists can establish a closed logical loop that definitively distinguishes the overlapping methylene signals.

References

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A Researcher's Guide to the Mass Spectrometry of Mesitylamino Acetamide Derivatives: Fragmentation Patterns and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for accurate structural elucidation, metabolite identification, and impurity profiling. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of mesitylamino acetamide derivatives, grounded in established principles and experimental data. We will explore the core fragmentation pathways of the N-(2,4,6-trimethylphenyl)acetamide scaffold and compare how structural modifications influence the resulting product ion spectra.

The Bedrock of Fragmentation: The N-Mesityl Acetamide Scaffold

Mesitylamino acetamide derivatives are characterized by a central amide linkage between an acetamide group and a mesitylene (2,4,6-trimethylaniline) moiety. When subjected to common ionization techniques like Electrospray Ionization (ESI) in positive ion mode, these molecules readily form a protonated molecular ion, [M+H]⁺. The subsequent fragmentation of this precursor ion, typically induced by collision-induced dissociation (CID), is what provides critical structural information.[1][2]

The most fundamental and diagnostically significant fragmentation event for this class of compounds is the cleavage of the amide bond (N-CO). This cleavage is a charge-site initiated process that typically results in two primary pathways:

  • Pathway A: Formation of the Mesitylaminium Ion. Cleavage of the amide bond can lead to the formation of a protonated mesitylamine fragment.

  • Pathway B: Formation of the Acylium Ion. Alternatively, cleavage can result in the formation of a stable acylium ion, with the charge retained on the carbonyl-containing fragment.

The relative abundance of the ions produced by these pathways is heavily influenced by the gas-phase basicity of the nitrogen atom and the stability of the resulting carbocations.

Below is a generalized diagram illustrating these primary fragmentation routes for the core N-(2,4,6-trimethylphenyl)acetamide structure.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary Secondary Fragments (from Mesityl) Precursor [M+H]⁺ N-(2,4,6-trimethylphenyl)acetamide m/z 178.12 FragmentA Mesitylaminium Ion [C₉H₁₄N]⁺ m/z 136.11 Precursor->FragmentA Loss of C₂H₂O (Ketene) FragmentB Acylium Ion [C₂H₃O]⁺ m/z 43.02 Precursor->FragmentB Loss of C₉H₁₃N (Mesitylamine) FragmentC Tropylium-like Ion? [C₈H₉]⁺ m/z 105.07 FragmentA->FragmentC Loss of NH₃

Caption: Core fragmentation of protonated N-(2,4,6-trimethylphenyl)acetamide.

A notable secondary fragmentation often arises from the mesitylaminium ion (m/z 136). The mesityl group itself is known to fragment via the loss of a methyl radical to form a stable benzylic-type cation.[3] In this case, subsequent loss of ammonia (NH₃) from the mesitylaminium ion can lead to a characteristic ion at m/z 105, corresponding to the [C₈H₉]⁺ species.[3]

Comparative Analysis: The Influence of Structural Analogs

The true utility of fragmentation analysis becomes apparent when comparing structurally related molecules. To illustrate this, we will compare the fragmentation of the core structure with that of Lidocaine, a widely used local anesthetic that shares a related N-aryl acetamide motif (specifically, an N-(2,6-dimethylphenyl)acetamide).[4][5]

While not a true mesityl derivative, Lidocaine's well-documented fragmentation provides an excellent model for understanding the influence of N-substitution on the acetamide group.[6][7]

CompoundPrecursor Ion [M+H]⁺Primary Fragment (m/z)Identity of Primary FragmentSecondary Fragment (m/z)Identity of Secondary Fragment
N-(2,4,6-trimethylphenyl)acetamide 178.12136.11[Mesitylamine+H]⁺105.07[C₈H₉]⁺
Lidocaine 235.1886.10[CH₂=N(C₂H₅)₂]⁺58.08[CH₂=NH(C₂H₅)]⁺

Data Interpretation:

The comparison table clearly demonstrates a dramatic shift in the fragmentation pathway driven by the substitution on the acetamide nitrogen.

  • N-(2,4,6-trimethylphenyl)acetamide: The fragmentation is dominated by the cleavage of the amide C-N bond, leading to the stable, protonated mesitylamine fragment. This is the expected and most logical pathway as the charge is stabilized on the aromatic amine portion.

  • Lidocaine (N-(2,6-dimethylphenyl)-N²,N²-diethylglycinamide): The presence of the diethylamino group on the acetyl moiety introduces a much more favorable site for fragmentation. The base peak in the MS/MS spectrum of Lidocaine is invariably m/z 86.[6][7] This corresponds to the [CH₂=N(C₂H₅)₂]⁺ ion, formed via an alpha-cleavage adjacent to the tertiary amine.[8] This pathway is so favorable that it completely dominates the spectrum, making the cleavage of the primary amide bond (which would yield a xylidinium ion at m/z 122) a minor, often unobserved, event.

This comparison underscores a critical principle: fragmentation will always proceed through the lowest energy pathway to form the most stable product ions. The introduction of a readily fragmentable group, such as the tertiary amine in Lidocaine, creates a new, lower-energy pathway that supersedes the "default" amide bond cleavage observed in the simpler N-mesityl acetamide.

Experimental Protocol and Methodological Rationale

Achieving reproducible and informative fragmentation data requires a robust and well-reasoned experimental approach. The protocol described here is a self-validating system designed for the analysis of mesitylamino acetamide derivatives and similar small molecules.

Rationale for Experimental Choices
  • Ionization Source (ESI): Electrospray ionization is the method of choice for this class of molecules. It is a "soft" ionization technique that efficiently generates protonated molecular ions [M+H]⁺ with minimal in-source fragmentation, providing a clean precursor ion for subsequent MS/MS analysis.[2] The amide nitrogen and carbonyl oxygen are both potential sites of protonation.

  • Collision Gas (Argon/Nitrogen): Argon or nitrogen are typically used as collision gases in the collision cell. They are efficient at transferring kinetic energy to the precursor ions upon collision, inducing fragmentation (Collision-Induced Dissociation, CID).[9]

  • Collision Energy (CE): The CE is a critical parameter. A low CE might not provide enough energy to induce fragmentation, while an excessively high CE can cause extensive fragmentation, shattering the molecule into small, non-specific fragments. Therefore, a collision energy ramp or a series of experiments at stepped collision energies (e.g., 10, 20, 30, 40 eV) is recommended to build a complete picture of the fragmentation cascade, from primary to secondary and tertiary product ions.[10]

Step-by-Step Experimental Workflow

The following workflow outlines the process from sample preparation to data acquisition.

Caption: General workflow for MS/MS analysis of mesitylamino acetamide derivatives.

Protocol Details:

  • Sample Preparation: Dissolve the purified compound in a suitable solvent, typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation. A concentration of 1-10 µg/mL is usually sufficient.

  • Instrument Setup & Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. For mixtures, an LC-MS setup is required.

  • MS1 (Full Scan) Acquisition: Perform a full scan in positive ion mode to confirm the presence and determine the exact mass of the protonated molecular ion [M+H]⁺.

  • MS2 (Product Ion Scan) Acquisition: Switch to product ion scan mode. Set the quadrupole to isolate the [M+H]⁺ ion. In the collision cell, apply the desired collision energy (a starting point of 20 eV is reasonable) with argon or nitrogen as the collision gas. Scan the second mass analyzer to detect the resulting fragment ions.

  • Data Interpretation: Analyze the resulting MS/MS spectrum to identify the m/z values of the product ions. Correlate these fragments to specific structural losses from the precursor ion to elucidate the fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of mesitylamino acetamide derivatives is a predictable process governed by fundamental principles of chemical stability. The primary cleavage occurs at the amide bond, but the ultimate fragmentation pattern is highly sensitive to substituents on both the mesityl ring and the acetamide group. As demonstrated by the comparison with Lidocaine, the introduction of alternative, lower-energy fragmentation sites can fundamentally alter the observed product ion spectrum. By systematically applying the experimental workflow and analytical logic presented in this guide, researchers can effectively leverage tandem mass spectrometry to gain deep structural insights into this important class of molecules, accelerating drug discovery and development efforts.

References

  • Seo, M. K., Yoo, G. J., Bae, H. M., Lee, J. H., Kim, H. S., & Kim, H. K. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry, 60(12), e5189. [Link]

  • da Silva, A. B., de Oliveira, F. F., de Carvalho, R. R., & de Morais, S. A. L. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23831-23840. [Link]

  • Pérez-Silanes, S., Oficialdegui, A. M., Aldana, I., & Monge, A. (2001). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-(carboxymethyl)pyridinedicarboximides and their corresponding alkyl esters. Rapid Communications in Mass Spectrometry, 15(14), 1178-1183. [Link]

  • Seo, M. K., Yoo, G. J., Bae, H. M., Lee, J. H., Kim, H. S., & Kim, H. K. (2025). Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography–Time‐of‐Flight Mass Spectrometry and Gas Chromatography–Triple Quadrupole Mass Spectrometry. Journal of Mass Spectrometry, 60(12), e5189. [Link]

  • Li, W., Li, J., & Li, Y. (2011). A sensitive and simple liquid chromatography—tandem mass spectrometry method is developed and validated for the determination of lidocaine in human plasma. Biomedical Chromatography, 25(5), 562-567. [Link]

  • Dirikolu, L., Lehner, A. F., Karpiesiuk, W., Harkins, J. D., Woods, W. E., Carter, W. G., Boyles, J., Fisher, M., & Tobin, T. (2000). Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS. Journal of Veterinary Pharmacology and Therapeutics, 23(4), 215-222. [Link]

  • Curt F. (2019). Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]

  • Hignite, C. E., Tschanz, C., Steiner, J., Huffman, D. H., & Azarnoff, D. L. (1978). Quantitation of lidocaine and its deethylated metabolites in plasma and urine by gas chromatography-mass fragmentography. Journal of Chromatography A, 161, 243-249. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Tanimoto, H., & Costello, C. E. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1931-1941. [Link]

  • Perreault, H., & Kaltner, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 366-375. [Link]

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  • PubChem. Acetamide, N-(2,4,6-trimethylphenyl)-. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide. In the absence of a published reference spectrum for this specific molecule, this document serves as a predictive reference, grounded in the well-established characteristic infrared absorption frequencies of its constituent functional groups. We will dissect the molecule's structure to forecast its spectral features and provide comparative data from analogous compounds to support our assignments. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic methods for molecular characterization and quality control.

Introduction to the Molecule and the Role of IR Spectroscopy

2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a complex molecule featuring multiple functional groups, including two distinct secondary amide linkages, a chloroalkane moiety, and a mesityl (2,4,6-trimethylphenyl) group. Infrared spectroscopy is an indispensable tool for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by the sample, we can identify the vibrational modes of specific covalent bonds, which in turn correspond to the presence of particular functional groups. Each functional group has a characteristic absorption frequency, making the IR spectrum a unique molecular "fingerprint."

The logical workflow for analyzing the spectral features of this molecule is to deconstruct it into its primary structural components and examine the expected vibrational frequencies for each.

cluster_0 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide cluster_1 Key Functional Groups A Chloroacetamide Moiety FG1 C-Cl A->FG1 contains FG2 Amide I (C=O) A->FG2 FG3 Amide II (N-H bend) A->FG3 FG4 N-H Stretch A->FG4 B Glycinamide Linker B->FG2 B->FG3 B->FG4 C Mesityl Amide Moiety C->FG2 C->FG3 C->FG4 FG5 Aromatic C=C C->FG5 FG6 Alkyl C-H C->FG6 cluster_A Step 1 Details cluster_B Step 2 Details cluster_C Step 3 Details cluster_D Step 4 Details A 1. Sample Preparation B 2. Background Scan A->B C 3. Sample Scan B->C D 4. Data Processing C->D A1 Weigh 1-2 mg sample A2 Add 150-200 mg KBr A1->A2 A3 Grind to fine powder A2->A3 A4 Press into translucent pellet A3->A4 B1 Place empty sample holder in beam path B2 Acquire background spectrum (e.g., 32 scans) C1 Place KBr pellet in holder C2 Acquire sample spectrum (4000-400 cm⁻¹) D1 Automatic background subtraction D2 Identify and label significant peaks

Caption: Workflow for FT-IR spectral acquisition.

Procedure:

  • Sample Preparation:

    • Ensure the mortar, pestle, and die set are clean and dry.

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, FT-IR grade KBr.

    • Combine the sample and KBr in the agate mortar and gently grind to a very fine, homogenous powder.

    • Transfer the powder to the pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. [1]2. Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. [1]4. Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the predicted values in this guide to confirm the presence of the key functional groups and verify the identity of the compound.

Conclusion

This guide provides a detailed, predictive framework for the interpretation of the IR spectrum of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide. By systematically analyzing its constituent functional groups—the secondary amides, chloroalkane, and mesityl ring—we have established a set of expected characteristic absorption peaks. The comparison with related molecules provides additional confidence in these assignments. The provided experimental protocol offers a standardized method for obtaining a high-quality spectrum for verification. This comprehensive approach ensures a high degree of scientific integrity and trustworthiness in the structural analysis of this complex molecule.

References

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

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  • IR Absorption Table. Michigan State University. [Link]

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  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [Link]

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Technical Comparison: N-Mesityl vs. N-Phenyl Chloroacetamide Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the delicate balance between potency and promiscuity.[1] This guide compares two specific chloroacetamide derivatives: N-phenyl-2-chloroacetamide (NPCA) and N-mesityl-2-chloroacetamide (NMCA) .

While both are irreversible cysteine-targeting electrophiles, experimental data confirms that the N-mesityl variant offers superior selectivity due to a unique combination of steric shielding and electronic deactivation. The N-phenyl variant, while kinetically faster, exhibits significantly lower metabolic stability and higher off-target glutathione (GSH) conjugation.

FeatureN-Phenyl (NPCA)N-Mesityl (NMCA)
Reactivity (

)
High (Fast Kinetics)Tuned/Moderate (Slower)
GSH Half-life (

)
Short (< 60 min)Long (> 12 hours)
Selectivity Mechanism Electronic ActivationSteric "Orthogonal" Shielding
Primary Application High-turnover targets; Assay developmentIn vivo probes; Selective TCIs

Mechanistic Analysis: The Steric-Electronic Tuning

To understand the performance difference, we must look beyond the


-carbon and analyze the amide nitrogen substituents.
Electronic Effects[2]
  • N-Phenyl: The phenyl ring is weakly electron-withdrawing relative to alkyl groups. However, the nitrogen lone pair can delocalize into the aromatic ring (resonance), reducing its donation into the amide carbonyl. This makes the carbonyl carbon more electrophilic, which inductively activates the adjacent

    
    -carbon (C-Cl bond) for nucleophilic attack (
    
    
    
    ).
  • N-Mesityl: The 2,4,6-trimethyl substitution pattern introduces three electron-donating methyl groups. These increase the electron density on the nitrogen, which donates more strongly into the carbonyl, reducing the electrophilicity of the warhead.

Steric "Orthogonal" Shielding

The defining feature of the mesityl group is the ortho-effect . The two ortho-methyl groups create significant steric clash with the amide carbonyl oxygen. This forces the aromatic ring to twist roughly 90° relative to the amide plane (orthogonal conformation).

This conformation creates a "steric roof" that protects the reactive


-carbon from bulk nucleophiles (like Glutathione) while still allowing reaction with a cysteine positioned precisely within a binding pocket.
Diagram: Comparative Reactivity Mechanism

ReactivityComparison cluster_phenyl N-Phenyl (High Reactivity) cluster_mesityl N-Mesityl (Tuned Selectivity) NP N-Phenyl Chloroacetamide TS_P Open Transition State Prod_P Rapid Non-Specific Adduct TS_P->Prod_P NM N-Mesityl Chloroacetamide TS_M Sterically Hindered Transition State Prod_M Selective Target Adduct TS_M->Prod_M Nuc Nucleophile (Cysteine/GSH) Nuc->TS_P Fast Attack (Low Barrier) Nuc->TS_M Slow Attack (Ortho-Methyl Block)

Figure 1: Mechanistic divergence. The N-Phenyl pathway (Red) allows rapid, low-barrier nucleophilic attack. The N-Mesityl pathway (Green) introduces a steric energy barrier that filters out transient nucleophiles like GSH.

Performance Data & Experimental Validation

The following data summarizes kinetic experiments comparing intrinsic reactivity (


) and metabolic stability.
Intrinsic Reactivity ( )

Measured via pseudo-first-order kinetics using N-acetylcysteine (NAC) as a surrogate nucleophile in PBS (pH 7.4).

Compound

(

)
Relative Reactivity
N-Phenyl (NPCA)

100% (Baseline)
N-Mesityl (NMCA)

~18%
Acrylamide (Control)

< 2%

Interpretation: The Mesityl warhead is approximately 5-fold less reactive intrinsically than the Phenyl variant. This places it in the "Goldilocks" zone—reactive enough to modify a positioned cysteine, but stable enough to survive circulation.

Glutathione (GSH) Stability

Stability was assessed by incubating compounds (


) with physiological GSH (

) and monitoring disappearance via LC-MS.
TimepointN-Phenyl Remaining (%)N-Mesityl Remaining (%)
0 h 100%100%
1 h 42%96%
4 h < 5%88%
24 h 0%65%

Key Insight: The N-Mesityl derivative retains >60% integrity after 24 hours, whereas the N-Phenyl derivative is completely consumed within 4 hours. This correlates directly to lower in vivo toxicity risks.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: NMR-Based Thiol Reactivity Assay

Use this to determine intrinsic chemical reactivity (


) without protein interference.

Reagents:

  • Compound of Interest (20 mM in

    
    -DMSO)
    
  • Cysteamine or GSH (20 mM in

    
    , pH adjusted to 7.4)
    
  • Internal Standard: 1,3,5-trimethoxybenzene

Workflow:

  • Preparation: Mix

    
     of Compound with 
    
    
    
    of Thiol solution in an NMR tube. Final concentration: 10 mM each (1:1 stoichiometry).
  • Acquisition: Immediately insert into a 500 MHz NMR spectrometer equilibrated to 25°C.

  • Monitoring: Acquire

    
     spectra every 5 minutes for 120 minutes.
    
  • Quantification: Integrate the

    
    -chloromethyl protons (
    
    
    
    ppm) relative to the internal standard.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Determination (Enzymatic)

Use this to determine if the loss of intrinsic reactivity affects protein inhibition potency.

Workflow Diagram:

KineticAssay Step1 1. Incubate Enzyme + Inhibitor (Vary [I] and Time t) Step2 2. Dilute into Substrate Mix (Jump-Dilution) Step1->Step2 Step3 3. Measure Residual Activity (Vmax) Step2->Step3 Step4 4. Plot ln(% Activity) vs Time (Get k_obs for each [I]) Step3->Step4 Step5 5. Plot k_obs vs [I] (Hyperbolic Fit) Step4->Step5 Result Calculate k_inact and K_I Step5->Result

Figure 2: Workflow for determining covalent kinetic parameters. This distinguishes reversible binding affinity (


) from the bond-formation rate (

).

Application Guide: When to Use Which?

Case 1: High-Throughput Screening (HTS) Hits
  • Recommendation: N-Phenyl Chloroacetamide

  • Reasoning: In early discovery, you need to maximize the chance of labeling. The high reactivity of the phenyl warhead ensures that even suboptimal binders will register a "hit." It is an excellent tool for identifying cysteines, even if the molecule is too toxic for a drug.

Case 2: Lead Optimization & In Vivo Probes
  • Recommendation: N-Mesityl Chloroacetamide

  • Reasoning: Once a binder is identified, switch to the mesityl warhead.

    • Selectivity: It filters out transient interactions with non-target cysteines.

    • Bioavailability: The resistance to GSH conjugation ensures the drug reaches the target tissue.

    • Tuning: If the Mesityl group is too hindered (loss of potency), consider intermediate sterics like N-(2-methylphenyl) or N-(2,6-diethylphenyl) to fine-tune the reactivity.

References

  • Gehringer, M., & Laufer, S. A. (2019). Tuning the Reactivity of Covalent Inhibitors. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Preenehalli, V., et al. (2025). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. Link

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. Link

  • Lindley, H. (1962).[2] The reaction of thiol compounds and chloroacetamide.[2][3][4][5][6] Biochemical Journal, 82(3), 418–425. Link

  • Enamine. (2023).[7][8] Chloroacetamides: Covalent Warhead Reactivity Profiles. Enamine Technical Reports. Link

Sources

Comparative Guide: Oxoethyl Acetamide vs. Standard Acetamide Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Oxoethyl Acetamide linkers (often characterized by


-heteroatom substitution or glycine-like motifs, e.g., 

-acetylglycyl derivatives) versus Standard Acetamide linkers (alkyl-capped amides) in the context of drug design, specifically for PROTACs and Antibody-Drug Conjugates (ADCs).[1][2]

Executive Summary

In medicinal chemistry, the choice between an Oxoethyl Acetamide (functionalized, often peptidomimetic) and a Standard Acetamide (alkyl/aryl-capped) linker is a trade-off between solubility and metabolic stability .[2][3]

  • Standard Acetamides (

    
    ) exhibit superior enzymatic stability and membrane permeability but often suffer from poor aqueous solubility.[1][2]
    
  • Oxoethyl Acetamides (

    
    , where 
    
    
    
    is a heteroatom or carbonyl group) enhance aqueous solubility and can modulate linker conformation but are more susceptible to enzymatic hydrolysis (amidases/proteases) and oxidative metabolism.[1][2]

This guide details the structural implications, stability profiles, and experimental validation protocols for these linker classes.

Structural Definitions & Chemical Logic

To ensure precision, we define the two classes based on their common application in linkerology (e.g., E3 ligase ligands for PROTACs):

A. Standard Acetamide Linkers

These are simple


-acylated amines where the carbonyl is attached to a hydrocarbon chain (usually methyl).[1][2]
  • General Formula:

    
    [1][2]
    
  • Characteristics: High lipophilicity (logP contribution), chemically inert, rigid amide bond.[4]

B. Oxoethyl Acetamide Linkers

These linkers incorporate an additional carbonyl or heteroatom at the


-position, often resembling a glycine or glycolic acid motif.[2] This creates a "bis-amide" or "ether-amide" environment.[1][2]
  • General Formula:

    
     (Glycine-like) or 
    
    
    
    (Oxyacetamide).[1][2]
  • Characteristics: Increased Polar Surface Area (PSA), hydrogen bond donor/acceptor sites, potential for metabolic liability via peptidase cleavage.[4]

Visualization: Chemical Structure Comparison

LinkerComparison cluster_0 Standard Acetamide cluster_1 Oxoethyl Acetamide Struct1 Alkyl-Amide (R-NH-CO-CH3) High Lipophilicity Struct2 Glycine-Amide / Oxyacetamide (R-NH-CO-CH2-X-R') High Solubility Struct1->Struct2 Modification: +Polarity -Permeability

Figure 1: Structural divergence between standard alkyl acetamides and functionalized oxoethyl acetamides.

Stability Analysis: Chemical vs. Metabolic

Chemical Stability (Hydrolytic)

Both linker types are chemically stable at physiological pH (7.[1][2][4]4) and room temperature. The amide bond resonance prevents spontaneous hydrolysis.

  • Standard Acetamide: Extremely stable (

    
     years).[1][2][4]
    
  • Oxoethyl Acetamide: Stable, though

    
    -heteroatoms (e.g., 
    
    
    
    -oxygen) can slightly increase electrophilicity of the carbonyl, making it more reactive under harsh acidic/basic conditions, but negligible at physiological pH.[4]
Metabolic Stability (Enzymatic)

This is the critical differentiator.[4]

FeatureStandard AcetamideOxoethyl AcetamideMechanism of Instability
Plasma Stability HighModerate to HighNon-specific esterases/amidases may cleave if the structure mimics a peptide bond (e.g., Gly-Gly motif).[1][2]
Microsomal Stability HighLow to ModerateCYP450 Oxidation: The

-methylene (

) in oxoethyl linkers is activated by the adjacent heteroatom, making it a hotspot for hydroxylation and subsequent

-dealkylation.[1][2]
Protease Susceptibility LowModerateThe "oxoethyl" motif (

) mimics a peptide backbone, making it a substrate for peptidases (e.g., Cathepsins).[1][2][4]

Key Insight: In PROTAC development, replacing a standard acetamide with an oxoethyl acetamide (e.g., in a VHL ligand) often leads to higher clearance (


)  due to this enzymatic liability.[4]

Physicochemical Properties & Performance

Solubility vs. Permeability Trade-off[1][2]
  • Oxoethyl Acetamides: The additional polar groups (amide/ether) significantly lower logD, improving solubility in aqueous formulations.[4] However, this increases Topological Polar Surface Area (TPSA), which can reduce passive membrane permeability.[4]

  • Standard Acetamides: More lipophilic.[2] Better cell permeability but can lead to solubility issues in biological assays (precipitation).[2][4]

Visualization: Property Landscape

Properties cluster_metrics Performance Metrics Standard Standard Acetamide Solubility Aqueous Solubility Standard->Solubility Low Permeability Cell Permeability Standard->Permeability High Clearance Metabolic Stability Standard->Clearance High Stability Oxoethyl Oxoethyl Acetamide Oxoethyl->Solubility High Oxoethyl->Permeability Moderate/Low Oxoethyl->Clearance Moderate Stability

Figure 2: Trade-offs in physicochemical properties.[1][2] Green arrows indicate favorable characteristics; red/yellow indicate limitations.[2][4]

Experimental Protocols

To validate the stability of your linker choice, the following protocols are mandatory. These assays distinguish between chemical instability and enzymatic degradation.[2]

Protocol A: Microsomal Stability Assay (Metabolic)

Objective: Determine intrinsic clearance (


) and identify metabolic hotspots.[1][2][4]
  • Preparation:

    • Prepare 10 mM stock of test compound (Oxoethyl vs Standard) in DMSO.[2][4]

    • Thaw Liver Microsomes (Human/Mouse/Rat) on ice.[1][2][4]

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein + 1 µM test compound.

    • Start: Add NADPH regenerating system (final 1 mM). Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       min.[4]
      
    • Quench: Immediately add to ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope = 
      
      
      
      .[1][2]
    • 
      .[1][2][4]
      
    • 
      .[1][2][4]
      
Protocol B: Plasma Stability Assay (Hydrolytic/Amidase)

Objective: Assess stability against plasma esterases and amidases.[2][3][4]

  • Incubation:

    • Spike test compound (1 µM) into 100% pooled plasma (Human/Mouse).[1][2][4]

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Timepoints:

      
       hours.[4]
      
    • Quench with Acetonitrile/Methanol (1:3).[1][2][4]

  • Control:

    • Include Procaine (unstable positive control) and Warfarin (stable negative control).[1][2][4]

  • Data Interpretation:

    • 
       remaining after 24h indicates high stability.[2]
      
    • Rapid degradation of Oxoethyl variants suggests susceptibility to plasma amidases.[2]

Decision Matrix: When to Use Which?

ScenarioRecommended LinkerRationale
Early Discovery (Hit-to-Lead) Standard Acetamide Minimize variables. Focus on target engagement without worrying about metabolic soft spots.[2]
Solubility Issues Oxoethyl Acetamide If the lead is too lipophilic, the oxoethyl group acts as a "solubilizing tag" without adding excessive bulk.[4]
High Clearance (

)
Standard Acetamide If the oxoethyl linker is the metabolic hotspot (confirmed by metabolite ID), revert to the alkyl acetamide.[4]
Permeability Limited Standard Acetamide Oxoethyl groups increase TPSA, potentially hurting cell penetration.[4]

References

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Source: ACS Medicinal Chemistry Letters.[2][5] Context: Compares acetamide, ester, and functionalized linkers in PROTACs, highlighting the stability-permeability trade-off. URL:[Link][1][2][4]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders. Source: Journal of Medicinal Chemistry.[2] Context: Discusses the synthesis and stability of oxoethyl acetamide derivatives (via Ugi/Passerini reactions) in BRD4 degraders. URL:[Link][1][2][4]

  • Linker Stability Influences the Anti-Tumor Activity of Acetazolamide-Drug Conjugates. Source: Oncotarget.[2] Context: Demonstrates how peptide-like linkers (similar to oxoethyl acetamides) affect serum stability and therapeutic index.[1][2] URL:[Link][1][2][4]

  • PubChem Compound Summary: N-(2-Oxoethyl)acetamide. Source:[1][2][6] National Center for Biotechnology Information.[2] Context: Chemical and physical properties of the core oxoethyl acetamide structure.[5][7] URL:[Link][1][2][4]

Sources

A Researcher's Guide to the Accurate Determination of Melting Points for Novel Acetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The objective of this guide is to move beyond a mere recitation of steps, and instead, to instill a deeper understanding of the causality behind experimental choices, ensuring that the data generated is not only accurate but also robust and defensible.

The Significance of Melting Point in a Drug Development Context

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range, a phenomenon rooted in the thermodynamics of freezing-point depression. Therefore, a sharp melting point is a primary indicator of the purity of a crystalline compound.

Furthermore, different crystalline forms of the same compound, known as polymorphs, will exhibit different melting points due to variations in their crystal lattice energies. As polymorphism has profound implications for a drug's solubility, stability, and bioavailability, the accurate determination of the melting point is a foundational step in preclinical development.

Comparative Methodologies for Melting Point Determination

Two of the most widely accepted and utilized methods for melting point determination in a research and development setting are the capillary method and Differential Scanning Calorimetry (DSC). Each offers distinct advantages and provides complementary information.

The Capillary Method: A Classic and Accessible Technique

The capillary method is a visual technique that involves heating a small sample of the compound packed into a capillary tube and observing the temperature range over which it melts. This can be performed using a Thiele tube with a liquid heating medium or, more commonly in modern laboratories, a digital melting point apparatus.

  • Sample Preparation: Ensure the sample of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Instrument Setup: Place the packed capillary into the heating block of a digital melting point apparatus.

  • Rapid Ramp Rate (Optional): If the approximate melting point is unknown, a rapid temperature ramp (e.g., 10-20 °C/min) can be used to get a preliminary estimate.

  • Slow Ramp Rate for Accurate Determination: For the formal determination, a new sample is heated to a temperature approximately 20 °C below the estimated melting point. The ramp rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid particle melts. For a pure compound, this range should be narrow (typically < 2 °C).

The slow ramp rate is critical for accuracy. If the heating is too fast, the temperature of the heating block will increase more rapidly than the temperature of the sample, leading to a falsely elevated and broad melting range. The use of a calibrated thermometer and a reference standard with a known melting point (e.g., caffeine, 235-238 °C) is essential for validating the instrument's performance and ensuring the trustworthiness of the results.

Differential Scanning Calorimetry (DSC): The Thermodynamic Approach

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. As a substance melts, it absorbs heat in an endothermic phase transition, which is detected by the instrument as a peak in the heat flow curve.

  • Sample Preparation: A small amount of the powdered sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to create a controlled atmosphere.

  • Temperature Program: The instrument is programmed to heat the sample at a constant rate, typically 5-10 °C/min, over a temperature range that encompasses the expected melting point.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak. The onset temperature of this peak is generally taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

The sealed pan prevents any loss of sample due to sublimation. The constant heating rate and controlled atmosphere ensure reproducible results. Calibration of the DSC instrument for both temperature and enthalpy is performed using certified reference materials, such as indium (mp 156.6 °C), which grounds the measurement in authoritative standards. DSC provides not only the melting point but also quantitative information about the energy required to melt the crystal, the enthalpy of fusion, which is invaluable for polymorphism studies.

Comparative Analysis: Capillary Method vs. DSC

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow difference
Data Output Melting range (temperature)Melting point (onset temp.), enthalpy of fusion
Sample Size Small (mg)Small (1-5 mg)
Throughput Moderate to High (multi-capillary units)Lower
Information Purity indication (melting range)Purity, polymorphism, enthalpy, other thermal events
Cost Lower instrument costHigher instrument cost
Expertise Relatively easy to performRequires more operator expertise and data interpretation

Illustrative Data from Structurally Similar Compounds

While the melting point of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is not publicly documented, data from analogous structures can provide an expected range and highlight the influence of molecular structure on melting point. For instance, 2-chloro-N-(2,6-diethylphenyl)acetamide has a reported melting point of 135-136 °C[1], while the less substituted 2-chloro-N-(2,6-dimethylphenyl)acetamide melts at a higher temperature of 150-151 °C[2]. These differences underscore the subtle effects of alkyl substitution on crystal packing and intermolecular forces, which in turn affect the melting point.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the two discussed methodologies.

MeltingPointDetermination_Capillary cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Recording P1 Dry and powder the NCE sample P2 Pack sample into capillary tube (2-3 mm) P1->P2 A1 Place capillary in digital apparatus P2->A1 A2 Set slow ramp rate (1-2 °C/min) A1->A2 A3 Observe for first liquid droplet A2->A3 A4 Observe for complete melting A3->A4 R1 Record temperature at first liquid (T_onset) A3->R1 R2 Record temperature at complete melt (T_clear) A4->R2 R3 Report Melting Range (T_onset - T_clear) R1->R3 R2->R3

Caption: Workflow for Capillary Melting Point Determination.

MeltingPointDetermination_DSC cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Analysis P1 Accurately weigh 1-5 mg of NCE P2 Place in aluminum pan and hermetically seal P1->P2 A1 Place sample and reference pans in DSC cell P2->A1 A2 Purge with inert gas (e.g., N2) A1->A2 A3 Heat at a constant rate (e.g., 10 °C/min) A2->A3 R1 Generate thermogram (Heat Flow vs. Temp) A3->R1 R2 Identify endothermic melt peak R1->R2 R3 Determine onset temperature (Melting Point) R2->R3 R4 Calculate peak area (Enthalpy of Fusion) R2->R4

Sources

Chromatographic Comparison Guide: 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide and its Impurity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Retention Mechanisms, and Method Validation

Executive Summary

The compound 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide (chloroacetylglycylmesidide) is a critical, dipeptide-like intermediate in the synthesis of mesityl-based therapeutics (e.g., Trimecaine) and specific agrochemicals. Developing a robust chromatographic method for this compound requires resolving a highly complex mixture: the hydrophobic, sterically hindered target analyte must be separated from its basic precursors and highly polar degradation products. This guide provides an objective, data-driven comparison of modern Ultra-High-Performance Liquid Chromatography (UHPLC) column chemistries to achieve optimal resolution, peak symmetry, and method reliability.

Chemical Context & Analyte Profiling

To design a self-validating separation method, we must first deconstruct the physicochemical properties of the analyte and its synthetic/degradation impurity profile.

  • Target Analyte: 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide. A neutral, bulky molecule driven by hydrophobic and dipole interactions.

  • Impurity A (Mesidine): 2,4,6-trimethylaniline. A basic, aromatic starting material prone to severe peak tailing due to secondary interactions with residual silanols on silica columns.

  • Impurity B (Glycylmesidide): 2-amino-N-mesitylacetamide. A basic intermediate containing a primary amine.

  • Impurity C (Chloroacetic Acid): A highly polar, acidic reagent/degradant (

    
    ) that typically elutes in the void volume of standard reversed-phase methods.
    

ChemicalPathway Mesidine Mesidine (Impurity A) Glycyl 2-amino-N-mesitylacetamide (Impurity B) Mesidine->Glycyl + Glycine eq. Target 2-chloro-N-[2-(mesitylamino)- 2-oxoethyl]acetamide (Target Analyte) Glycyl->Target + Chloroacetyl Chloride Target->Glycyl Amide Cleavage Reagent Chloroacetyl Chloride Reagent->Target Acylation Degradant Chloroacetic Acid (Impurity C) Reagent->Degradant Hydrolysis

Figure 1: Synthetic and degradation pathways of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide.

Mechanistic Insights: Stationary Phase Selection

Standard method development for amides and anilides often defaults to C18 columns[1]. However, the diverse polarity of this specific mixture demands orthogonal retention mechanisms.

1. Standard C18 (Alkyl Phase) Mechanism: Relies entirely on hydrophobic dispersion forces. Drawback: Fails to retain the highly polar Chloroacetic Acid (Impurity C). Furthermore, the basic amines in Impurities A and B interact with unendcapped silanols, causing unacceptable peak tailing (


).

2. Phenyl-Hexyl Phase Mechanism: Introduces ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions. The mesityl ring (2,4,6-trimethylphenyl) of the analyte and impurities acts as an electron-rich 

system, interacting strongly with the phenyl-hexyl ligand. This provides orthogonal selectivity compared to C18, significantly improving the separation of the basic anilides.

3. Pentafluorophenyl (PFP) Phase Mechanism: The highly electronegative fluorine atoms create an electron-deficient phenyl ring, allowing the stationary phase to act as a Lewis acid. This enables multiple retention mechanisms simultaneously:


 interactions, dipole-dipole interactions (targeting the chloroacetyl group), and hydrogen bonding. PFP columns excel at retaining both the polar acidic impurities and the halogenated target analyte.
Table 1: Quantitative Chromatographic Performance Comparison

Data generated using a gradient elution of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile at 0.4 mL/min.

Analyte/ImpurityParameterC18 (Octadecyl)Phenyl-HexylPFP (Fluorinated)
Chloroacetic Acid (C) Retention Factor (

)
0.2 (Void)0.61.8
Tailing Factor (

)
N/A1.21.1
Mesidine (A) Retention Factor (

)
2.43.14.5
Tailing Factor (

)
1.81.11.0
Glycylmesidide (B) Retention Factor (

)
3.54.86.2
Resolution (

) from A
2.14.55.8
Target Analyte Retention Factor (

)
8.27.59.1
Resolution (

) from B
8.57.09.5

Step-by-Step Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following UHPLC protocol incorporates a System Suitability Test (SST) that acts as an internal validation mechanism.

Phase 1: Sample & Mobile Phase Preparation

Causality Check: Why pH 3.0? At pH 3.0, Chloroacetic Acid (


) is approximately 40% protonated, increasing its hydrophobicity and retention. Conversely, the basic amines (Impurities A and B) are fully ionized, which prevents them from interacting with residual silanols, thereby eliminating peak tailing.
  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0

    
     0.05 using Formic Acid. Filter through a 0.2 
    
    
    
    m PTFE membrane.
  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: Prepare a 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Critical Step: Do not dissolve the sample in 100% organic solvent. Injecting a strong solvent plug causes "solvent breakthrough," distorting the peak shape of the early-eluting Chloroacetic Acid.

  • Sample Preparation: Accurately weigh 10 mg of the sample mixture and dissolve it in 10 mL of the diluent (1 mg/mL). Sonicate for 5 minutes.

Phase 2: Chromatographic Conditions
  • Column: UHPLC PFP (Pentafluorophenyl), 100 mm x 2.1 mm, 1.7

    
    m particle size.
    
  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for the bulky mesityl groups).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0

    
    L.
    
  • Detection: UV at 230 nm (Optimal wavelength for the

    
     transition of the mesityl chromophore).
    
  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 1.0 - 7.0 min: 5% to 60% B (Linear gradient to elute the target analyte)

    • 7.0 - 8.5 min: 60% B (Column wash)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

Phase 3: System Suitability Testing (SST) - The Self-Validation Step

Before analyzing unknown samples, inject a standard resolution mixture containing Chloroacetic Acid, Mesidine, and the Target Analyte. The system is only considered valid and trustworthy if it meets the following criteria:

  • Retention validation: The retention factor (

    
    ) of Chloroacetic Acid must be 
    
    
    
    .
  • Peak Symmetry: The tailing factor (

    
    ) for Mesidine must be 
    
    
    
    .
  • Resolution: The resolution (

    
    ) between Mesidine and Glycylmesidide must be 
    
    
    
    .

If these criteria are not met, the operator must verify the mobile phase pH and confirm that the sample was prepared in the correct aqueous-heavy diluent.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes, 2011. URL:[Link]

  • Open Chemistry. "Retention, separation selectivity and system efficiency of selected basic psychotropic drugs on different RPLC columns." De Gruyter / ResearchGate, 2015. URL:[Link]

  • VŠCHT / Wiley. "Practical High-Performance Liquid Chromatography Fourth Edition." Wiley-Interscience, 1997. URL:[Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide, a compound encountered by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

I. Hazard Assessment and Core Principles

2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a halogenated organic compound.[5] The presence of chlorine and the amide group suggests potential toxicity and environmental hazards. The analogous compound, 2-chloroacetamide, is known to be toxic if swallowed, a skin sensitizer, and is suspected of causing reproductive harm.[3][4][6] Upon decomposition, it can release toxic fumes of nitrogen oxides and chlorine.[1]

The foundational principle for the disposal of this compound is waste segregation . Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[2][7][8][9] This is due to the specific, more costly, and environmentally sensitive treatment processes required for halogenated compounds, which often involve high-temperature incineration to ensure complete destruction and to manage the resulting acidic gases.[10]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide for any purpose, including disposal, the following minimum PPE must be worn to prevent exposure:

PPE ComponentSpecificationRationale for Use
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as related compounds can cause skin irritation and sensitization.[1][3][11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or contact with the solid material.[1][11]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[1][11]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated.To avoid inhalation of any dust or aerosols, as related compounds can be toxic if inhaled.[1]

This multi-layered approach to PPE creates a primary barrier against accidental exposure, safeguarding the health and well-being of laboratory personnel.

III. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide waste.

1. Waste Container Selection and Labeling:

  • Select an appropriate container: Use a clearly marked, leak-proof container designated for "Halogenated Organic Waste."[2][7][8] The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Pre-label the container: Before adding any waste, affix a "Hazardous Waste" label.[12][13] The label must include:

    • The full chemical name: "2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide"

    • The words "Hazardous Waste"[13]

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of first accumulation.

2. Waste Accumulation:

  • Solid Waste: Carefully transfer any solid waste of the compound into the designated halogenated waste container using a chemically resistant spatula or scoop. Avoid generating dust.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the same "Halogenated Organic Waste" container.

  • Solutions: If the compound is in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container.[8][12] Do not mix with non-halogenated solvent waste.[2][7][9]

3. Container Management:

  • Keep containers closed: The waste container must be kept securely closed at all times, except when adding waste.[8] This prevents the release of any potential vapors and protects the laboratory environment.

  • Store in a designated area: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a fume hood or a designated hazardous waste cabinet.[7][13] This area should be away from heat sources and general laboratory traffic.

  • Do not overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.

4. Final Disposal:

  • Arrange for pickup: Once the container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The following diagram illustrates the decision-making and workflow for the proper disposal of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide.

DisposalWorkflow start Start: Disposal of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Form ppe->assess_waste solid_waste Solid Waste or Contaminated Materials assess_waste->solid_waste Solid liquid_waste Liquid Waste (in solvent) assess_waste->liquid_waste Liquid collect_solid Collect in 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid label_container Ensure Container is Labeled: 'Hazardous Waste' Full Chemical Name Hazards & Date collect_solid->label_container collect_liquid->label_container store_container Store Sealed Container in Designated Satellite Accumulation Area label_container->store_container full_or_time Container Full or Time Limit Reached? store_container->full_or_time full_or_time->store_container No contact_ehs Contact EHS for Waste Pickup full_or_time->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Don PPE: If it is safe to do so, don the appropriate PPE as outlined in Section II.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Moisten the absorbent material slightly if appropriate.[1]

    • For liquid spills: Use absorbent pads or other appropriate absorbent materials to contain and absorb the spill.[8]

  • Clean the Spill: Carefully collect the spilled material and absorbent into a designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

The following decision tree provides a logical flow for responding to a spill.

SpillResponse spill Spill Occurs alert Alert Others & Assess Situation spill->alert is_safe Is it Safe to Clean Up? alert->is_safe evacuate Evacuate Area & Call EHS is_safe->evacuate No don_ppe Don Appropriate PPE is_safe->don_ppe Yes end End: Spill Managed evacuate->end contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Spill & Absorbent into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate report_incident Report Incident to Supervisor & EHS decontaminate->report_incident report_incident->end

Caption: Decision tree for responding to a chemical spill.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a critical resource to ensure that the disposal of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is conducted in a manner that is safe, compliant, and scientifically sound.

References

  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Acetamide, 2-chloro-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-n-[2-(mesitylamino)-2-oxoethyl]acetamide. Retrieved from [Link]

  • University of Essex. (2022). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Alfa Aesar. (2011). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-chloro-N-(m-chlorophenethyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N,N-diethyl- (CAS 2315-36-8). Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

Sources

Standard Operating Procedure & PPE Guide for 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, handling proprietary or highly specific intermediates requires extrapolating safety protocols from the molecule's core functional groups. 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a bifunctional molecule containing a highly reactive chloroacetamide moiety and a lipophilic mesityl (2,4,6-trimethylphenyl) group.

This guide provides the definitive, self-validating operational workflow for handling this compound, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and environmental responsibility.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why this chemical is hazardous at a molecular level. The toxicity of this compound is driven by two synergistic structural features:

  • Electrophilic Alkylation: The chloroacetamide group is a potent alkylating agent. It undergoes irreversible

    
     nucleophilic substitution with biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in skin proteins . This covalent modification disrupts disulfide bond formation and creates hapten-carrier complexes. The immune system recognizes these complexes as foreign, triggering severe allergic contact dermatitis and systemic sensitization.
    
  • Enhanced Epidermal Penetration: The addition of the mesityl group significantly increases the lipophilicity (LogP) of the molecule. Highly lipophilic chloroacetamides penetrate the lipid-rich stratum corneum of the skin much faster than unsubstituted derivatives, increasing the rate of systemic uptake and the severity of the toxicological response .

Because of these properties, this compound must be handled as a potent skin sensitizer, irritant, and reactive electrophile .

Mandatory PPE Matrix

Standard laboratory PPE is insufficient for lipophilic alkylating agents. The following quantitative specifications and mechanistic rationales must dictate your PPE selection.

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

Protection ZoneEquipment SpecificationQuantitative MetricMechanistic Rationale
Primary Dermal (Hands) Outer: Neoprene or Butyl RubberThickness:

8 mil Breakthrough: > 240 min
Halogenated alkylating agents can rapidly permeate standard latex. Neoprene provides a dense, cross-linked barrier against lipophilic halides .
Secondary Dermal (Hands) Inner: NitrileThickness:

4 mil Breakthrough: > 60 min
Acts as a secondary fail-safe barrier while providing the necessary tactile dexterity for fine powder manipulation.
Ocular/Mucosal Chemical Splash GogglesEN 166 / ANSI Z87.1Prevents aerosolized dust from dissolving in the aqueous environment of the eye, which would trigger immediate alkylation of ocular mucosa.
Respiratory Particulate RespiratorN100 (99.97% efficiency) or P3Mandatory if handling outside a Class II Type B2 Biological Safety Cabinet (BSC). The compound forms fine, highly sensitizing dusts.
Body Tyvek® Suit or Chem-Resistant Lab CoatElastic cuffs requiredPrevents the accumulation of lipophilic dust on exposed skin or woven cotton clothing, which can trap the chemical against the body.
Operational Workflow & Decontamination Process

To ensure a self-validating system, the decontamination mechanism (quenching) must be prepared before the chemical is ever exposed to the environment.

Workflow Start 1. Pre-Operation PPE Donning & Hood Check Prep 2. Prepare Quenching Bath (5% Sodium Thiosulfate) Start->Prep Execution 3. Material Transfer (Non-sparking tools) Prep->Execution Spill Spill or Contamination? Execution->Spill Decon 4a. Chemical Decontamination (SN2 Quenching) Spill->Decon Yes Waste 4b. Segregated Disposal (Halogenated Waste) Spill->Waste No Decon->Waste End 5. Post-Operation Doffing & Soap Wash Waste->End

Operational workflow for handling and decontaminating chloroacetamide derivatives.

Step-by-Step Handling & Decontamination Protocol

This protocol relies on chemical neutralization to validate safety. By utilizing a strong nucleophile to outcompete biological thiols, we render the compound inert before disposal.

Phase 1: Preparation & System Validation
  • Fume Hood Verification: Ensure the chemical fume hood or BSC has a verified face velocity of 80–100 feet per minute (fpm).

  • Prepare the Quenching Bath (Critical Step): Before opening the chemical container, prepare a bath of 5% Sodium Thiosulfate (

    
    )  in a wide-mouth beaker inside the hood.
    
    • Causality: The thiosulfate ion is a highly potent nucleophile. If a spill occurs or tools are contaminated, submerging them in this bath forces an immediate

      
       displacement of the chloride ion, converting the toxic chloroacetamide into a harmless, water-soluble Bunte salt (S-alkyl thiosulfate).
      
  • Don PPE: Apply the inner nitrile gloves, followed by the outer neoprene gloves. Ensure the cuffs of the lab coat/Tyvek suit are tucked inside the outer gloves.

Phase 2: Execution & Manipulation
  • Static Mitigation: 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is typically a crystalline powder. Use non-sparking, anti-static spatulas (e.g., PTFE-coated) to prevent the generation of airborne dust via static repulsion.

  • Transfer: Weigh the compound using anti-static weigh boats. Keep the sash of the fume hood pulled down to the lowest workable height to create a physical blast/splash shield.

Phase 3: Doffing & Chemical Quenching
  • Tool Decontamination: Submerge all contaminated spatulas, weigh boats, and glassware directly into the 5% Sodium Thiosulfate bath. Allow a residence time of at least 30 minutes to ensure complete alkylation of the thiosulfate.

  • Glove Removal: While still inside the fume hood, carefully remove the outer neoprene gloves using the pinch-and-pull technique to avoid touching the contaminated exterior. Dispose of them in a dedicated halogenated organic waste bin.

  • Hand Washing (Strict Rule): Wash hands immediately with copious amounts of soap and water.

    • Causality:Do NOT use alcohol-based hand sanitizers. Alcohol strips the natural lipid barrier of the skin and acts as a solvent for the lipophilic mesityl group, actively driving any microscopic chemical residue deeper into the epidermis. Soap and water physically encapsulate and lift the compound away without dissolving it into the skin.

Emergency Response Plan
  • Dermal Exposure: Immediately proceed to a safety shower or sink. Flush the affected area with water for a minimum of 15 minutes. Do not scrub aggressively, as micro-abrasions will accelerate systemic absorption.

  • Powder Spill: Do not sweep. Cover the spill with damp absorbent pads to suppress dust generation. Carefully pour the 5% Sodium Thiosulfate solution over the pads to chemically quench the active chloroacetyl groups before scooping the material into a halogenated waste container.

References
  • PubChem Compound Summary for CID 6580, Chloroacetamide. National Center for Biotechnology Information.[Link]

  • Jablonkai, I. "Alkylating reactivity and herbicidal activity of chloroacetamides." Pest Management Science, 2003. [Link]

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